molecular formula C8H11FO2 B2359132 2-Fluorospiro[3.3]heptane-2-carboxylic acid CAS No. 2287313-60-2

2-Fluorospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B2359132
CAS No.: 2287313-60-2
M. Wt: 158.172
InChI Key: POHVEPDMHAIVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluorospiro[3.3]heptane-2-carboxylic acid (CAS 2715119-75-6) is a valuable spirocyclic building block in medicinal chemistry and drug discovery. Its molecular formula is C~8~H~11~FO~2~, with a molecular weight of approximately 158.17 g/mol . This compound features a spiro[3.3]heptane core, a rigid, three-dimensional scaffold that is increasingly used as a bioisostere for para-substituted benzene rings and other flat carbocycles . The incorporation of this scaffold helps to confer improved metabolic stability, solubility, and potency to drug candidates by reducing planarity and exploring new chemical space. The carboxylic acid functional group provides a versatile handle for further synthetic modification, typically via amide coupling or esterification, to link the spirocyclic core to other pharmacologically active fragments. The fluorine atom, a common substituent in modern agrochemicals and pharmaceuticals, can significantly influence a molecule's electronic properties, lipophilicity, and bioavailability, and can act as a bioisostere for a hydrogen atom or hydroxyl group . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules for probing biological systems. Spiro[3.3]heptane-based structures have been developed as conformationally restricted analogs of neurotransmitters like glutamic acid to create molecular probes for investigating ligand-receptor interactions and enzyme activity, such as with glutamate racemase, a potential antibacterial target . This product is intended for research applications as a chemical building block and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-fluorospiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO2/c9-8(6(10)11)4-7(5-8)2-1-3-7/h1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHVEPDMHAIVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287313-60-2
Record name 2-fluorospiro[3.3]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Conformational Analysis of 2-Fluorospiro[3.3]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro[3.3]heptane scaffold has emerged as a critical bioisostere in modern medicinal chemistry, offering a saturated, rigidified alternative to piperidines, morpholines, and gem-dimethyl groups. Its unique orthogonality—where two cyclobutane rings share a single spiro-carbon (


)—creates distinct exit vectors that allow precise spatial positioning of substituents.

This guide focuses on the 2-Fluorospiro[3.3]heptane-2-carboxylic acid , a specific building block where the interplay between the high electronegativity of fluorine and the steric bulk of the carboxylic acid drives complex conformational preferences. Understanding these preferences is not merely academic; it dictates the vector alignment of the pharmacophore (the carboxylic acid) and the metabolic stability provided by the fluorine atom.

Key Takeaways:

  • Puckering Dynamics: The spiro[3.3]heptane core is not planar; it exists in a dynamic equilibrium between puckered conformers.

  • Stereoelectronic Conflict: The conformation is determined by a competition between steric demand (favoring pseudo-equatorial COOH) and stereoelectronic effects (fluorine gauche effects and dipole minimization).

  • Methodological Rigor: Accurate analysis requires high-level DFT (Dispersion-corrected) and specific NMR validation (

    
     coupling constants).
    

Structural Fundamentals: The Spiro Core

To analyze the substituted derivative, we must first establish the baseline mechanics of the parent spiro[3.3]heptane. Unlike cyclohexane, which resides in a deep energy well (chair), cyclobutane rings possess a low barrier to inversion (


 kcal/mol) and adopt a "puckered" or "butterfly" conformation to relieve torsional strain (Pitzer strain) between eclipsing methylene hydrogens.
Geometric Parameters

In spiro[3.3]heptane, the two rings are mechanically coupled at the spiro center.

ParameterValue (Experimental/Calc)Significance
Pucker Angle (

)

Deviation from planarity. Determines axial/equatorial differentiation.
Inversion Barrier

kcal/mol
Low barrier implies rapid flipping at room temperature unless substituted.
Spiro Orthogonality

The two rings are perpendicular, isolating their respective

-systems or steric clouds.
C-C Bond Length

Typical for strained rings; slightly elongated compared to unstrained alkanes.
The Substitution Effect

In 2-Fluorospiro[3.3]heptane-2-carboxylic acid , the substitution occurs at the position distal to the spiro center. This creates a gem-disubstituted carbon (


).
  • The Conflict: The ring will pucker to place substituents in pseudo-equatorial (

    
    -
    
    
    
    ) or pseudo-axial (
    
    
    -
    
    
    ) positions.
  • Steric Rule: Bulky groups prefer

    
    -
    
    
    
    to avoid 1,3-transannular interactions with the hydrogens on
    
    
    and
    
    
    .
  • Electronic Rule: Fluorine often exhibits a preference for orientations that maximize hyperconjugation (

    
    ), known as the gauche effect , though this is more complex in 4-membered rings than in acyclic systems.
    

Stereoelectronic Analysis

The conformational preference of the 2-fluoro-2-carboxylic acid motif is governed by the minimization of the total free energy (


), defined by the balance of steric bulk and electronic repulsion.
Steric Dominance (The COOH Vector)

The Carboxylic Acid group (-COOH) is significantly larger than the Fluorine atom (Van der Waals radius of F


 1.47 Å vs. effective bulk of COOH).
  • Prediction: The cyclobutane ring containing the substituents will pucker to place the -COOH group in the pseudo-equatorial position .

  • Consequence: This forces the Fluorine atom into the pseudo-axial position .

Electronic Modulation (The Fluorine Factor)

While sterics drive the major conformation, the Fluorine atom introduces a dipole moment that opposes the carbonyl dipole of the carboxylic acid.

  • Dipole Minimization: An anti-parallel alignment of the C-F and C=O dipoles is energetically favorable.

  • Hyperconjugation: In the pseudo-axial position, the C-F bond is better aligned to accept electron density from the adjacent

    
     bonds (vicinal protons at 
    
    
    
    ).

Hypothesis: The molecule adopts a dominant conformation where the ring is puckered by


, with COOH 

-equatorial
and F

-axial
.

Computational Methodology (Protocol)

To validate the hypothesis, a rigorous computational workflow is required. Standard force fields (MM2/MMFF) often fail to capture the subtle stereoelectronic effects of fluorine in strained rings. Density Functional Theory (DFT) with dispersion corrections is mandatory.

Recommended Workflow

ConformationalWorkflow Start Input Structure (2D or 3D) ConfSearch Conformational Search (CREST or Macromodel) Generate Rotamers Start->ConfSearch PreOpt Pre-Optimization (B3LYP/6-31G*) ConfSearch->PreOpt Top 20 conformers HighLevel Geometry Optimization (wB97X-D / def2-TZVP) Solvation: CPCM (Water/DMSO) PreOpt->HighLevel Freq Frequency Calculation (Check imaginary freqs) Gibbs Free Energy HighLevel->Freq NMR_Calc NMR Shielding Calculation (GIAO Method) Predict J-couplings Freq->NMR_Calc Valid Minima Output Boltzmann Weighted Conformer Ensemble NMR_Calc->Output

Figure 1: Computational pipeline for determining the solution-state conformation of fluorinated spirocycles.

Technical Specifications
  • Functional: wB97X-D or M06-2X . These functionals include long-range dispersion corrections essential for accurately modeling the attractive forces across the spiro-core.

  • Basis Set: def2-TZVP or 6-311++G(d,p) . Diffuse functions (++ or def2) are critical for describing the electron-rich fluorine atom and the carboxylate anion (if modeling at physiological pH).

  • Solvation: SMD or CPCM (Solvation Model based on Density). Vacuum calculations will artificially exaggerate electrostatic attractions. Use Water (

    
    ) or DMSO (
    
    
    
    ).

Experimental Validation

A computational model is only a prediction until validated. The following experimental protocols provide self-validating proof of the conformation.

NMR Spectroscopy ( Coupling)

The vicinal coupling constant between the fluorine at


 and the protons at 

is the most direct reporter of dihedral angles (Karplus relationship).
  • Protocol: Acquire

    
    -decoupled 
    
    
    
    -NMR and
    
    
    -coupled
    
    
    -NMR in DMSO-
    
    
    .
  • Analysis:

    • If F is Pseudo-Axial : The dihedral angles to adjacent protons are roughly equivalent (

      
       and 
      
      
      
      ). Expect intermediate couplings (
      
      
      Hz).
    • If F is Pseudo-Equatorial : One dihedral is near

      
       (cis) and one near 
      
      
      
      (trans). Expect distinct large and small couplings.
    • Diagnostic Signal: Look for the splitting pattern of the methylene protons. A complex multiplet usually indicates a locked puckered conformation. A simplified triplet suggests rapid ring flipping (averaging).

X-Ray Crystallography

The carboxylic acid moiety facilitates crystallization via hydrogen bonded dimers.

  • Method: Slow evaporation from Methanol/Water or Acetonitrile.

  • Critical Check: Compare the solid-state C-C-C-F torsion angle with the computed solution-state minimum. Note that crystal packing forces can sometimes override subtle conformational preferences found in solution.

Implications for Drug Design[1][2]

Understanding the conformation of 2-Fluorospiro[3.3]heptane-2-carboxylic acid allows for rational optimization of DMPK properties.

pKa Modulation

The fluorine atom is inductive electron-withdrawing ($ -I $ effect).

  • Effect: It stabilizes the carboxylate anion, lowering the pKa compared to the non-fluorinated parent.

  • Conformational Gating: If the fluorine is locked in a position spatially close to the carboxylate (due to puckering), the through-space electrostatic repulsion may destabilize the anion, partially counteracting the inductive effect.

    • Parent Spiro acid pKa: ~4.8

    • 2-Fluoro analog pKa: ~3.5 - 4.0 (Estimated).

Metabolic Stability

The spiro[3.3]heptane core is generally stable, but the


 position is a potential site for oxidative metabolism (hydroxylation).
  • Blocking: Fluorine substitution at

    
     blocks this "soft spot," preventing P450-mediated oxidation at the 
    
    
    
    -position to the carbonyl.
  • Lipophilicity: The F-substitution typically lowers LogD slightly compared to a methyl group but increases it relative to a hydroxyl, offering a "magic methyl" effect without the metabolic liability.

StructureActivity Molecule 2-Fluoro-2-COOH Spiro[3.3]heptane Conf Puckered Conformation (COOH eq / F ax) Molecule->Conf Sterics pKa Lower pKa (Increased Acidity) Molecule->pKa Inductive Effect Metab Metabolic Block (No alpha-oxidation) Molecule->Metab C-F Bond Strength Vector Defined Exit Vector (Target Binding) Conf->Vector Geometry

Figure 2: Impact of structural features on physicochemical and biological properties.

References

  • Mykhailiuk, P. K. (2023). "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition. [Link]

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. [Link]

  • Wiberg, K. B. (1986). "The structure and energetics of small ring hydrocarbons." Angewandte Chemie International Edition. [Link]

  • Hunter, L. (2010). "The C–F bond as a conformational tool in organic and biological chemistry." Beilstein Journal of Organic Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). "Spirocyclic bioisosteres of gem-dimethyl groups." Angewandte Chemie International Edition. [Link]

Technical Whitepaper: Thermodynamic Stability of Fluorinated Spirocyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The shift from flat, aromatic drug candidates to


-rich architectures has elevated fluorinated spirocyclic carboxylic acids  to a position of prominence in modern medicinal chemistry. These scaffolds offer a unique combination of defined vectorality, metabolic robustness, and tunable lipophilicity. However, the introduction of fluorine into strained spiro-systems (e.g., spiro[3.3]heptane, spiro[2.3]hexane) introduces complex stereoelectronic effects that can compromise thermodynamic stability.

This guide addresses the critical challenge of configurational lability (epimerization) and ring strain release . It provides a validated workflow for assessing the thermodynamic profile of these molecules, ensuring that selected candidates survive the rigors of scale-up synthesis and long-term storage.

The Structural Paradigm: Stereoelectronics & Strain

To understand the stability of these systems, one must look beyond simple sterics. The thermodynamic landscape is governed by the interplay between ring strain and the Fluorine Gauche Effect .

The Fluorine Gauche Effect in Spirocycles

Unlike larger alkyl groups which prefer anti conformations to minimize steric clash, fluorine often prefers a gauche orientation relative to vicinal electron-withdrawing groups (like the carboxylate or amine functions often found on these rings).

  • Mechanism: This is driven by

    
     hyperconjugation and electrostatic attraction between the electropositive hydrogen and electronegative fluorine.
    
  • Impact: In spirocyclic systems, where bond rotation is locked, this effect dictates the energy difference between diastereomers. If the synthetic route yields the "anti" isomer (kinetic product), but the "gauche" isomer is thermodynamically preferred by >2 kcal/mol, epimerization is inevitable during shelf storage or formulation.

The -Fluoro Acid Liability

When fluorine is geminal to the carboxylic acid (an


-fluoro acid), the acidity of the 

-proton increases significantly due to the inductive effect of fluorine (

drop). This lowers the activation energy for enolization, facilitating rapid racemization or epimerization, particularly in basic media.

Experimental Protocols: Validating Stability

Trustworthy data requires self-validating experimental designs. We do not simply "check for degradation"; we map the energy landscape.

Protocol A: Chemical Equilibration Studies

Objective: Determine the thermodynamic ratio of diastereomers (


) and the Gibbs free energy difference (

).

Methodology:

  • Preparation: Dissolve pure Isomer A (10 mg) in

    
    -methanol (0.6 mL).
    
  • Catalysis: Add 10 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate proton exchange.

  • Thermal Stress: Heat to 50°C in a sealed NMR tube.

  • Monitoring: Acquire

    
    -NMR spectra at t=0, 1h, 6h, 24h, and 48h.
    
  • Reverse Validation (Crucial): Repeat steps 1-4 starting with pure Isomer B.

  • Endpoint: Both tubes must converge to the exact same diastereomeric ratio.

Data Interpretation:



Where 

is the ratio of [Major]/[Minor] isomer at equilibrium.
Protocol B: Solid-State Stress Testing (DSC)

Objective: Assess the risk of decarboxylation or ring-opening in the solid state.

Methodology:

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Parameters: Heat from 30°C to 300°C at a ramp rate of 10°C/min.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Pan: Hermetically sealed aluminum pan with a pinhole (to allow gas escape during decarboxylation).

Analysis:

  • Endotherm: Melting point.

  • Exotherm: Decomposition. A sharp exotherm immediately following melting indicates a high-energy, potentially explosive decomposition (common in highly strained spiro-systems).

Visualization: The Stability Assessment Workflow

The following diagram outlines the decision logic for evaluating fluorinated spirocycles. It integrates computational prediction with experimental validation.

StabilityWorkflow Start Candidate Design (Spiro-Acid) DFT DFT Prediction (B3LYP/6-31G*) Start->DFT DeltaG Calc. u0394G > 3 kcal/mol? DFT->DeltaG Reject Redesign Scaffold (High Epimerization Risk) DeltaG->Reject Yes Synth Synthesis of Isomers DeltaG->Synth No Equil Equilibration Study (Protocol A) Synth->Equil DSC DSC Thermal Analysis (Protocol B) Synth->DSC Decision Stability Profile Equil->Decision DSC->Decision Decision->Reject Unstable Safe Proceed to Scale-Up Decision->Safe Stable Formulation Requires Salt Selection (Stabilization) Decision->Formulation Meta-Stable

Figure 1: Integrated workflow for thermodynamic stability assessment of fluorinated spirocycles, moving from computational screening to empirical validation.

Data Summary: Comparative Stability

The table below summarizes typical thermodynamic parameters for common fluorinated spirocyclic scaffolds. Note the dramatic effect of ring size on strain energy.

Scaffold TypeRing SystemDominant Strain FactorTypical

(kcal/mol)*
Decarboxylation Onset
Spiro[2.3]hexane 3-membered / 4-memberedAngle Strain (Baeyer)1.2 - 2.5> 140°C
Spiro[3.3]heptane 4-membered / 4-memberedPucker/Torsional0.5 - 1.5> 180°C
Spiro[2.2]pentane 3-membered / 3-memberedExtreme Angle Strain> 3.0< 100°C (Unstable)
Azaspiro[3.3]heptane Piperidine analogsDipole Repulsion0.8 - 1.8> 190°C

*


: Free energy difference between preferred and minor diastereomer. Higher values indicate a stronger driving force for epimerization.

Mechanistic Insight: The Epimerization Pathway

Understanding the pathway is essential for mitigation. In spirocyclic carboxylic acids, the rigidity of the ring prevents the "chair-flip" mechanisms seen in cyclohexanes. Epimerization occurs strictly via proton transfer.

Epimerization IsomerA Isomer A (Kinetic Product) Enolate Planar Enolate Intermediate IsomerA->Enolate -H+ (Base) Enolate->IsomerA Reversible IsomerB Isomer B (Thermodynamic Product) Enolate->IsomerB +H+ (Reprotonation)

Figure 2: The enolization pathway. Fluorine stabilizes the transition state inductively, accelerating the rate of equilibrium.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Surrogates for the Piperidine Ring. Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. Link

Methodological & Application

Application Note: Scalable Synthesis of 2-Fluorospiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The target molecule, 2-Fluorospiro[3.3]heptane-2-carboxylic acid , represents a high-value bioisostere in modern medicinal chemistry. The spiro[3.3]heptane scaffold offers a rigid,


-rich geometry that serves as a surrogate for piperidine or cyclohexyl rings, improving metabolic stability and altering lipophilicity vectors without adding excessive molecular weight.

The introduction of the fluorine atom geminal to the carboxylic acid (the


-fluoro acid motif) is critical for:
  • pKa Modulation: Lowering the pKa of the acid/ester, influencing bioavailability.

  • Metabolic Blocking: Preventing metabolic oxidation at the

    
    -position.
    
  • Conformational Locking: Exploiting the gauche effect of fluorine to lock specific conformations.

This guide details a robust, self-validating protocol for synthesizing this target from spiro[3.3]heptan-2-one via a cyanohydrin intermediate. This route is selected over direct electrophilic fluorination of the ester to avoid bis-fluorination byproducts common in strained rings.

Retrosynthetic Analysis & Workflow

The synthesis is designed around the "Cyanohydrin Strategy," a high-fidelity method for generating quaternary


-fluoro carboxylic acids.
Pathway Visualization

G cluster_safety Critical Safety Gates Ketone Spiro[3.3]heptan-2-one (Starting Material) Cyanohydrin TMS-Cyanohydrin Intermediate Ketone->Cyanohydrin TMSCN, ZnI2 (cat) 0°C to RT FluoroNitrile 2-Fluoro-2-cyano spiro[3.3]heptane Cyanohydrin->FluoroNitrile DAST or XtalFluor-E DCM, -78°C to RT Target 2-Fluorospiro[3.3]heptane- 2-carboxylic acid FluoroNitrile->Target H2SO4 (conc) 100°C, Hydrolysis HCN_Risk HCN Generation Risk Shock_Risk DAST Thermal Instability

Figure 1: Strategic workflow for the conversion of the spiro-ketone to the target fluoro-acid.

Detailed Experimental Protocols

Phase 1: Synthesis of the TMS-Cyanohydrin Intermediate

Objective: Convert the ketone carbonyl into a protected cyanohydrin. Mechanism: Lewis-acid catalyzed nucleophilic addition of cyanide.

Reagents:

  • Spiro[3.3]heptan-2-one (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

  • Zinc Iodide (

    
    ) (0.05 equiv - Catalyst)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous) or Neat

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) under Argon. Add Spiro[3.3]heptan-2-one (e.g., 10.0 mmol).

  • Catalyst Addition: Add catalytic

    
     (0.5 mmol).
    
  • Reaction: Add TMSCN (12.0 mmol) dropwise via syringe at 0°C.

    • Note: The reaction is often exothermic.[1]

  • Stirring: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring (Self-Validation): Monitor via IR spectroscopy.

    • Success Indicator: Disappearance of the ketone

      
       stretch (~1715 
      
      
      
      ) and appearance of the weak nitrile stretch (~2230
      
      
      , often very weak).
  • Workup: The product is hydrolytically unstable. Remove excess TMSCN and solvent under high vacuum. Do not perform aqueous workup. Use the crude silyl ether directly in the next step.

Phase 2: Deoxyfluorination (The Critical Step)

Objective: Nucleophilic substitution of the silyl ether with fluorine. Reagents:

  • Diethylaminosulfur trifluoride (DAST ) (1.2 equiv) OR Deoxo-Fluor.[2]

  • Solvent: Anhydrous DCM.

Protocol:

  • Safety Prep: Ensure all glassware is dry. DAST reacts violently with water to produce HF. Use plastic/Teflon syringes for DAST if possible to avoid glass etching/freezing.

  • Dissolution: Dissolve the crude TMS-cyanohydrin from Phase 1 in anhydrous DCM (0.5 M concentration). Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add DAST (1.2 equiv) dropwise over 20 minutes.

    • Critical Process Parameter: Maintain temperature below -60°C during addition to prevent elimination byproducts (vinyl nitrile).

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to RT overnight.

  • Quench (Hazardous): Cool back to 0°C. Quench by slow addition of saturated aqueous

    
    .
    
    • Caution: Vigorous

      
       evolution.
      
  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The product 2-fluoro-2-cyanospiro[3.3]heptane is usually a colorless oil.

Phase 3: Pinner Hydrolysis to the Acid

Objective: Hydrolyze the sterically hindered nitrile to the carboxylic acid. Reagents:

  • Concentrated Sulfuric Acid (

    
    ) or conc. HCl.
    

Protocol:

  • Mixing: Add the fluoro-nitrile to concentrated

    
     (approx. 2 mL per mmol).
    
  • Heating: Heat to 100°C for 4–12 hours.

    • Monitoring: LC-MS is preferred here. Look for mass [M-H]- (negative mode) or [M+H]+ of the acid.

  • Workup: Pour the cooled reaction mixture onto crushed ice.

  • Extraction: Extract with Ethyl Acetate (3x).

  • Isolation: The organic layer is extracted with 1M NaOH (to pull the acid into the aqueous phase). The aqueous phase is then acidified to pH 1 with HCl and back-extracted into EtOAc.

  • Final Polish: Dry (

    
    ) and concentrate to yield 2-Fluorospiro[3.3]heptane-2-carboxylic acid . Recrystallize from Hexane/EtOAc if necessary.
    

Key Data & Troubleshooting

Expected Analytical Data
TechniqueExpected Signal / ObservationInterpretation
19F NMR Singlet/Multiplet around -140 to -160 ppmCharacteristic of tertiary aliphatic fluoride.
1H NMR Complex multiplets 1.8 - 2.6 ppmRing protons. No

-proton signals (quaternary center).
IR Broad peak 2800-3200 cm⁻¹; Sharp ~1720 cm⁻¹Carboxylic acid O-H and C=O stretches.
Mass Spec [M-H]⁻ = 157.07 (approx)Negative ionization mode is often better for fluoro-acids.
Troubleshooting Guide
  • Problem: Elimination to vinyl nitrile (double bond in the ring) during Step 2.

    • Cause: Reaction temperature too high during DAST addition.

    • Solution: Keep strictly at -78°C. Consider using XtalFluor-E with

      
       as a milder alternative to DAST.
      
  • Problem: Incomplete hydrolysis in Step 3.

    • Cause: Steric bulk of the spiro system.

    • Solution: Increase temperature to 120°C or use a sealed tube with 6M HCl/Acetic Acid (1:1).

Safety & Handling (E-E-A-T)

DAST Handling Protocols

DAST (Diethylaminosulfur trifluoride) is a potent fluorinating agent but poses significant thermal stability risks.[2][3]

  • Thermal Runaway: Do not heat neat DAST above 50°C. It can decompose explosively.

  • Water Contact: Reacts violently with water to release HF gas.

  • Glassware: HF etches glass. While the reaction is done in glass, ensure immediate quenching and cleaning. Inspect glassware for etching before reuse.

Cyanide Safety
  • TMSCN: Hydrolyzes to release HCN in moist air. Handle only in a high-velocity fume hood.

  • Waste: All aqueous waste from Phase 1 and 2 must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize any residual cyanide before disposal.

References

  • Spiro[3.

    • Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[4][5][6] (2024).[4] Angewandte Chemie Int.[4][7][8] Ed.

    • Source:

  • Fluorination Methodology (DAST/Deoxo-Fluor)

    • Alcohol to Fluoro / Carbonyl to Difluoro using DAST.[2] Organic Syntheses.[3]

    • Source:

  • General Synthesis of Gem-Difluoro and Fluoro-Carboxylates

    • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.
    • Source:

  • Safety of Fluorinating Agents

    • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability.[9] (2010).[10][11] J. Org.[9] Chem.

    • Source:

Sources

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Fluorospiro[3.3]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Spirocycles in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Spirocyclic scaffolds, particularly the spiro[3.3]heptane framework, have garnered significant interest as bioisosteres for commonly used ring systems like benzene, offering a unique three-dimensional exit vector for substituents.[1] The combination of these two features in 2-Fluorospiro[3.3]heptane-2-carboxylic acid creates a valuable building block for the synthesis of novel therapeutics with potentially improved pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive, step-by-step guide for the preparation of this compound from readily available starting materials, with a focus on the rationale behind the experimental choices.

Synthetic Strategy Overview

The synthesis of 2-Fluorospiro[3.3]heptane-2-carboxylic acid is a multi-step process that begins with the construction of the spiro[3.3]heptane core, followed by the introduction and subsequent fluorination of the carboxylic acid moiety. The chosen pathway is designed to be robust and scalable, employing well-understood reaction mechanisms.

Synthetic_Pathway A Spiro[3.3]heptane-2,2-dicarboxylic acid B Spiro[3.3]heptane-2-carboxylic acid A->B Thermal Decarboxylation C Methyl spiro[3.3]heptane-2-carboxylate B->C Esterification D Methyl 2-fluorospiro[3.3]heptane-2-carboxylate C->D α-Fluorination E 2-Fluorospiro[3.3]heptane-2-carboxylic acid D->E Saponification

Caption: Overall synthetic workflow for 2-Fluorospiro[3.3]heptane-2-carboxylic acid.

Part 1: Synthesis of Spiro[3.3]heptane-2-carboxylic Acid

The initial step involves the preparation of the core carboxylic acid. This is achieved through the thermal decarboxylation of a dicarboxylic acid precursor.

Protocol 1: Thermal Decarboxylation
  • Reaction Setup: Place crude spiro[3.3]heptane-2,2-dicarboxylic acid (1 equivalent) in a round-bottom flask equipped with a distillation apparatus to monitor the evolution of carbon dioxide.

  • Heating: Heat the flask to 220°C.[2] The material will melt, and vigorous gas evolution should be observed.

  • Reaction Monitoring: Continue heating until the evolution of carbon dioxide ceases, which typically takes around 30 minutes.[2]

  • Work-up: Allow the reaction mixture to cool to room temperature. The resulting crude spiro[3.3]heptane-2-carboxylic acid can be used in the next step without further purification, or it can be purified by distillation or recrystallization if a higher purity is required.

Scientific Rationale

Thermal decarboxylation is a common method for removing a carboxylic acid group, especially from malonic acid derivatives. The high temperature provides the necessary activation energy for the cleavage of the carbon-carbon bond and the release of carbon dioxide gas.

Part 2: Esterification of Spiro[3.3]heptane-2-carboxylic Acid

For the subsequent α-fluorination, it is advantageous to convert the carboxylic acid to its corresponding methyl ester. This is because the ester enolate is more readily and cleanly formed than the dianion of the carboxylic acid.

Protocol 2: Fischer Esterification
  • Reaction Setup: In a round-bottom flask, dissolve spiro[3.3]heptane-2-carboxylic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 0.1 equivalents).

  • Heating: Heat the reaction mixture to reflux for several hours (typically 4-8 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl spiro[3.3]heptane-2-carboxylate. Purify further by column chromatography if necessary.

Data Table: Reagents for Esterification
ReagentMolecular WeightMoles (for 10g of acid)Volume/Mass
Spiro[3.3]heptane-2-carboxylic acid140.18 g/mol 0.071 mol10.0 g
Methanol32.04 g/mol 0.71 mol28.8 mL
Sulfuric Acid (conc.)98.08 g/mol 0.0071 mol0.39 mL

Part 3: α-Fluorination of the Ester

This is the key step where the fluorine atom is introduced at the 2-position of the spirocyclic core. The strategy involves the formation of a lithium enolate followed by quenching with an electrophilic fluorine source.

Fluorination_Mechanism cluster_0 Enolate Formation cluster_1 Electrophilic Fluorination Ester Methyl spiro[3.3]heptane-2-carboxylate Enolate Lithium Enolate Ester->Enolate LDA, THF, -78°C Fluoro-Ester Methyl 2-fluorospiro[3.3]heptane-2-carboxylate Enolate->Fluoro-Ester Selectfluor

Caption: Key steps in the α-fluorination reaction.

Protocol 3: Electrophilic Fluorination
  • Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78°C.

  • Enolate Formation: To the freshly prepared LDA solution at -78°C, add a solution of methyl spiro[3.3]heptane-2-carboxylate (1 equivalent) in anhydrous THF dropwise. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.

  • Fluorination: Add a solution of an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor (1.2 equivalents), in anhydrous THF dropwise to the enolate solution at -78°C.[3]

  • Reaction Quenching: After stirring for an appropriate time (monitor by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate methyl 2-fluorospiro[3.3]heptane-2-carboxylate.

Scientific Rationale

The use of a strong, non-nucleophilic base like LDA is crucial to deprotonate the α-carbon of the ester without competing nucleophilic attack at the carbonyl group. The low temperature (-78°C) is necessary to maintain the kinetic stability of the enolate and prevent side reactions. Selectfluor is a popular electrophilic fluorinating agent due to its crystalline nature, relatively low toxicity, and high reactivity.[3]

Part 4: Saponification to the Final Product

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Protocol 4: Base-Mediated Hydrolysis
  • Reaction Setup: Dissolve the methyl 2-fluorospiro[3.3]heptane-2-carboxylate (1 equivalent) in a mixture of THF and water.

  • Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) (e.g., 2-3 equivalents).

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Acidify the reaction mixture to a pH of approximately 2-3 with a dilute strong acid (e.g., 1M HCl).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine.

  • Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, 2-Fluorospiro[3.3]heptane-2-carboxylic acid. Further purification can be achieved by recrystallization or chromatography if needed.

Conclusion

The synthesis of 2-Fluorospiro[3.3]heptane-2-carboxylic acid, a valuable building block for drug discovery, can be accomplished through a reliable four-stage synthetic sequence. This protocol provides a detailed, step-by-step guide with explanations for the key experimental choices, enabling researchers to confidently prepare this compound in a laboratory setting. The principles and techniques described herein are also applicable to the synthesis of other functionalized spirocyclic compounds.

References

  • Kukhar, V. P., et al. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Dehmlow, E. V., & Bueker, S. (Year). New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
  • Mykhailiuk, P. K. (2019). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. PrepChem.com. [Link]

  • Rozen, S., Hagooly, A., & Harduf, R. (2001). Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols: Amide Coupling Reactions Using 2-Fluorospiro[3.3]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The strategic incorporation of unique structural motifs can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.[1][2] 2-Fluorospiro[3.3]heptane-2-carboxylic acid emerges as a compelling building block, synergistically combining the benefits of two powerful medicinal chemistry strategies: fluorination and spirocyclization.

The Strategic Advantage of Spirocycles: Spirocyclic scaffolds, defined by a single shared carbon atom connecting two rings, are inherently three-dimensional.[3] This rigid, non-planar geometry provides a distinct advantage over traditional flat aromatic rings, enabling a more precise exploration of chemical space and potentially leading to improved binding affinity with biological targets.[1][2] The spiro[3.3]heptane core, in particular, is a valuable bioisostere for phenyl rings, offering improved physicochemical properties such as solubility while maintaining or enhancing biological activity.[4]

The Impact of Fluorine: The introduction of fluorine into drug candidates is a well-established strategy to modulate key molecular properties.[5][6][7] As the most electronegative element, fluorine can alter the acidity (pKa) of nearby functional groups, which in turn affects a molecule's solubility, permeability, and protein binding.[5][8] The carbon-fluorine bond is also exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism.[7] In 2-Fluorospiro[3.3]heptane-2-carboxylic acid, the α-fluoro substituent is expected to increase the acidity of the carboxylic acid, potentially influencing its reactivity in amide coupling reactions.

These combined features make 2-Fluorospiro[3.3]heptane-2-carboxylic acid a highly desirable building block for the synthesis of next-generation therapeutics aimed at treating a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[5] This guide provides detailed protocols and technical insights for the successful application of this novel carboxylic acid in amide bond formation.

The Mechanism of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction that forms a stable carboxylate-ammonium salt.[9] To overcome this, amide coupling protocols rely on "coupling reagents" to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for attack by the amine.

Most modern amide coupling reactions proceed through the in-situ formation of a highly reactive acyl-intermediate. The general workflow is depicted below:

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (2-Fluorospiro[3.3]heptane- 2-carboxylic acid) Active_Ester Activated Intermediate (e.g., O-Acylisourea, OAt-ester) Acid->Active_Ester + Reagent, Base Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Tetrahedral Tetrahedral Intermediate Active_Ester->Tetrahedral + Amine Amine Amine (R'-NH2) Amine->Tetrahedral Amide Amide Product Tetrahedral->Amide - Leaving Group Byproducts Byproducts (e.g., DCU, HOBt) Tetrahedral->Byproducts

Caption: Generalized workflow for amide bond formation using coupling reagents.

There are two primary classes of coupling reagents commonly employed:

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While effective, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea byproduct. To mitigate these side reactions, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always included. These additives trap the O-acylisourea to form a more stable, yet still highly reactive, active ester, which then reacts cleanly with the amine.[2][6]

  • Onium Salts (Aminium/Uronium & Phosphonium): This class includes reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and PyBOP. These reagents are pre-activated forms of HOBt/HOAt derivatives. They react directly with the carboxylate (formed in the presence of a non-nucleophilic base like DIPEA) to generate the active ester, generally leading to faster reactions, higher yields, and less racemization compared to carbodiimide methods.[3][6][10] HATU, derived from HOAt, is often preferred for its high reactivity and efficiency, especially in challenging couplings.[6]

Experimental Protocols

The unique structure of 2-Fluorospiro[3.3]heptane-2-carboxylic acid, featuring a sterically demanding spirocyclic core and an electron-withdrawing α-fluoro substituent, requires robust coupling conditions. The following protocols are recommended based on established best practices and specific literature precedents for similar structures.[5][7]

Protocol 1: High-Efficiency Coupling using HATU

This method is recommended for a broad range of amines and is based on conditions cited for the coupling of a closely related fluorospiro[3.3]heptane carboxylic acid derivative.[5] HATU is particularly effective for sterically hindered substrates or when rapid and clean conversion is required.[6][7]

Materials:

  • 2-Fluorospiro[3.3]heptane-2-carboxylic acid

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA, Hünig's base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous solvents for workup and purification (e.g., Ethyl Acetate, Hexanes, Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure:

G start Start prep 1. Preparation - Add carboxylic acid (1.0 eq) and amine (1.1 eq) to a dry flask under N2. - Dissolve in anhydrous DMF. start->prep cool 2. Cooling - Cool the solution to 0 °C in an ice bath. prep->cool add_reagents 3. Reagent Addition - Add DIPEA (2.5 eq). - Add HATU (1.2 eq) portion-wise. cool->add_reagents react 4. Reaction - Stir at 0 °C for 15 min. - Warm to room temperature and stir for 2-16 h. - Monitor by TLC or LC-MS. add_reagents->react quench 5. Workup: Quench & Dilute - Dilute with Ethyl Acetate. - Quench with water or sat. NaHCO3. react->quench wash 6. Workup: Extraction - Wash with sat. NaHCO3 (2x). - Wash with water (1x). - Wash with brine (1x). quench->wash dry 7. Workup: Dry & Concentrate - Dry organic layer over MgSO4. - Filter and concentrate under reduced pressure. wash->dry purify 8. Purification - Purify the crude product by flash column chromatography. dry->purify end End purify->end

Caption: Step-by-step workflow for the HATU-mediated amide coupling protocol.

  • Reaction Setup: To a dry, inert-atmosphere (Nitrogen or Argon) flask, add 2-Fluorospiro[3.3]heptane-2-carboxylic acid (1.0 equivalent). Add the desired amine (1.0-1.2 equivalents).

  • Dissolution: Dissolve the starting materials in anhydrous DMF (approximating a 0.1 M concentration relative to the carboxylic acid).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add DIPEA (2.0-3.0 equivalents) dropwise. Stir for 5 minutes. Add HATU (1.1-1.3 equivalents) in one portion or portion-wise, ensuring the temperature remains low.

  • Reaction: Stir the reaction at 0 °C for 15-30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-16 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Economical and Robust Coupling using EDC/HOBt

This classic method is highly reliable and more cost-effective than using onium salts, making it suitable for larger-scale synthesis. The use of EDC is advantageous as its urea byproduct is water-soluble, simplifying purification.[6] The addition of HOBt is critical to suppress side reactions and minimize racemization.[11][12]

Materials:

  • 2-Fluorospiro[3.3]heptane-2-carboxylic acid

  • Amine of interest

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Tertiary amine base (e.g., Triethylamine (TEA) or DIPEA, if amine salt is used)

  • Aqueous solutions for workup (e.g., 1M HCl, sat. NaHCO₃, brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • Reaction Setup: To a dry flask, add 2-Fluorospiro[3.3]heptane-2-carboxylic acid (1.0 equivalent), the amine (1.0-1.2 equivalents), and HOBt (1.2 equivalents).

  • Dissolution: Dissolve the components in anhydrous DCM or DMF (approximating a 0.1-0.2 M concentration). If the amine starting material is a hydrochloride salt, add 1.0-1.1 equivalents of a base like TEA or DIPEA to liberate the free amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM or ethyl acetate. Wash the organic layer sequentially with 1M HCl (or 5% citric acid), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Data Summary and Comparison

ParameterProtocol 1: HATUProtocol 2: EDC/HOBtRationale & Causality
Coupling Reagent HATUEDC·HClHATU is generally faster and more efficient for difficult couplings but is more expensive.[3][6] EDC is a cost-effective and reliable choice for standard couplings.
Additive None (intrinsic)HOBtHATU contains the HOAt moiety. HOBt is required with EDC to form the active ester, increasing efficiency and suppressing racemization.[6][11]
Base DIPEA (2.0-3.0 eq)TEA or DIPEA (1.0-3.0 eq)A non-nucleophilic base is required to form the carboxylate for activation. Excess is used to neutralize the HCl from EDC·HCl and any amine salts.[12]
Solvent Anhydrous DMFAnhydrous DCM or DMFDMF is a polar aprotic solvent that is excellent for solubilizing most reactants. DCM is a less polar alternative that can simplify workup.
Temperature 0 °C to RT0 °C to RTInitial cooling controls the exothermic activation step, minimizing side reactions. The reaction then proceeds efficiently at room temperature.
Typical Time 2-16 hours4-24 hoursHATU-mediated reactions are typically faster due to the higher reactivity of the pre-formed uronium salt.[6]
Workup Byproduct Tetramethylurea (water-soluble)EDC-urea (water-soluble)The water solubility of the urea byproducts from both HATU and EDC simplifies purification compared to DCC (which forms insoluble DCU).[6]

Troubleshooting and Key Considerations

  • Sterically Hindered Amines: For particularly bulky or electron-poor amines, the HATU protocol is strongly recommended. If the reaction is still sluggish, increasing the reaction temperature to 40-50 °C or using a more reactive coupling reagent like COMU may be beneficial.[7]

  • Low Solubility: If reactants have poor solubility in DCM, DMF is the preferred solvent.

  • Moisture Sensitivity: All amide coupling reactions are sensitive to moisture, which can hydrolyze the activated intermediate. Ensure all glassware is oven-dried and use anhydrous solvents for best results.

  • Side Reactions: In the EDC protocol, failure to add HOBt can lead to the formation of an N-acylurea byproduct, which can be difficult to remove.

  • Purification: The byproducts from both recommended protocols (HOBt, tetramethylurea, EDC-urea, DIPEA·HCl) are generally water-soluble and can be largely removed by aqueous workup. Final purification is typically achieved by standard silica gel chromatography.

Conclusion

2-Fluorospiro[3.3]heptane-2-carboxylic acid is a valuable, three-dimensional building block for modern drug discovery. Its successful incorporation into target molecules via amide bond formation can be reliably achieved using standard, robust coupling protocols. For general applications, the cost-effective EDC/HOBt method provides excellent results. For challenging substrates, including sterically hindered amines or for maximizing reaction speed and yield, the HATU-based protocol is the superior choice. By understanding the principles behind carboxylic acid activation and by selecting the appropriate conditions, researchers can effectively leverage this novel scaffold to accelerate the development of innovative therapeutics.

References

  • Bicyclic carboxamides and methods of use thereof. (US10968201B2).
  • Coupling Reagents. Aapptec Peptides. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 151-156. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (PMC). [Link]

  • O'Hagan, D. (2008). Fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
  • Stepan, A. F., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs. (PMC). [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (YouTube). [Link]

  • Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Publishing. [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. [Link]

Sources

Incorporating 2-Fluorospiro[3.3]heptane-2-carboxylic acid into peptide mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The incorporation of 2-Fluorospiro[3.3]heptane-2-carboxylic acid (2-FSHC) into peptide mimetics represents a high-value strategy for optimizing pharmacokinetic (PK) profiles. This scaffold combines three critical medicinal chemistry tactics: bioisosterism , conformational restriction , and fluorine incorporation .

Unlike standard aliphatic capping groups (e.g., acetyl, cyclohexyl), 2-FSHC offers a unique cubic geometry that mimics the spatial volume of a phenyl ring or a tert-butyl group but with significantly altered physicochemical properties.

Key Advantages:

  • Metabolic Blockade: The geminal fluorine at the

    
    -position prevents metabolic oxidation (hydroxylation) at the most reactive site of the carboxylic acid linkage.
    
  • Lipophilicity Modulation: The spiro[3.3]heptane core is lipophilic, aiding membrane permeability, while the fluorine atom lowers the pKa of the acid and modulates the local dipole moment, often improving solubility compared to non-fluorinated spiro-analogs.

  • Vector Orientation: The rigid spiro-fusion at C4 creates a distinct "exit vector" for the carbonyl, locking the peptide N-terminus into a specific conformation that can enhance receptor binding affinity.

This guide details the protocols for coupling this sterically hindered, electron-deficient acid to peptide N-termini using Solid-Phase Peptide Synthesis (SPPS) and solution-phase methods.

Chemical Properties & Coupling Challenges

Before initiating synthesis, it is critical to understand the reactivity profile of 2-FSHC.

PropertyDescriptionImpact on Protocol
Steric Hindrance High. The geminal substitution (F/COOH) on the cyclobutane ring creates significant bulk.Standard coupling (HBTU/DIC) often fails. Requires highly reactive activating agents (HATU or Acid Fluorides).
Electronic Effect The

-fluorine is strongly electron-withdrawing (-I effect).
Reduces the nucleophilicity of the carboxylate, making initial activation slower. However, the resulting activated ester is highly electrophilic.
Chirality Achiral (Plane of symmetry through C2-C4-C6).No risk of racemization during activation. Aggressive activation methods (e.g., TFFH, SOCl₂) are permissible.
Solubility Moderate in DMF/DCM; High in DMSO.Pre-dissolution in DMF is usually sufficient; DMSO may be added for high concentrations.

Experimental Protocols

Protocol A: SPPS Coupling via HATU/HOAt (Recommended)

Best for: Standard automated or manual synthesis on Rink Amide or Wang resins.

Materials:

  • Resin-bound peptide (N-terminus deprotected, free amine).

  • 2-Fluorospiro[3.3]heptane-2-carboxylic acid (2-FSHC).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • HOAt (1-Hydroxy-7-azabenzotriazole) - Critical additive for steric reduction.

  • TMP (2,4,6-Trimethylpyridine / Collidine) - Preferred base over DIPEA to prevent N-terminal guanidinylation if using uronium salts, though DIPEA is acceptable here.

  • Anhydrous DMF.

Step-by-Step Workflow:

  • Resin Preparation:

    • Swell the resin (0.1 mmol scale) in DMF for 20 minutes.

    • Ensure N-terminal Fmoc removal (20% Piperidine/DMF) and wash thoroughly (5x DMF, 3x DCM, 3x DMF).

    • Validation: Perform a Chloranil test (for secondary amines like Proline) or Kaiser test (primary amines). Result must be positive (blue).

  • Activation Cocktail Preparation (Prepare immediately before use):

    • In a dry vial, dissolve 2-FSHC (4.0 eq) and HATU (3.9 eq) in minimal anhydrous DMF (approx. 0.2 M concentration).

    • Add HOAt (4.0 eq) .

    • Add Collidine (8.0 eq) .

    • Note: The solution should turn yellow/orange. Allow to pre-activate for 2–3 minutes . Do not exceed 5 minutes to avoid potential side reactions.

  • Coupling Reaction:

    • Add the activated cocktail to the resin.[1]

    • Agitate (shake/vortex) at room temperature for 2 hours .

    • Optimization: For extremely hindered N-termini (e.g., N-methyl amino acids), heat to 50°C (microwave or conventional) for 45 minutes.

  • Washing & Monitoring:

    • Drain and wash resin: 3x DMF, 3x DCM, 3x DMF.

    • Validation: Perform Kaiser/Chloranil test.

      • Negative (Colorless/Yellow): Coupling complete.

      • Positive (Blue): Incomplete. Proceed to Protocol B.

Protocol B: Acid Fluoride Activation via TFFH (For Difficult Sequences)

Best for: Failed couplings using HATU, or coupling to highly hindered residues (e.g., Aib, N-Me-Val).

Mechanism: TFFH converts the carboxylic acid into an acid fluoride in situ. Acid fluorides are small, highly reactive electrophiles that suffer less from steric hindrance than bulky HATU esters.

Materials:

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • DIEA (Diisopropylethylamine).

  • Dichloromethane (DCM) / DMF mixture (1:1).

Step-by-Step Workflow:

  • Activation:

    • Dissolve 2-FSHC (5.0 eq) and TFFH (5.0 eq) in dry DCM/DMF (1:1).

    • Add DIEA (10.0 eq) .

    • Allow to react for 15 minutes separate from the resin. This generates the acid fluoride species.

  • Coupling:

    • Add the solution to the resin-bound peptide.

    • Agitate for 1 hour at room temperature.

    • Note: Acid fluorides are highly stable to hydrolysis compared to acid chlorides, allowing this reaction to proceed efficiently even if trace moisture is present, though anhydrous conditions are preferred.

  • Validation:

    • Standard wash and Kaiser test.

Analytical Validation & QC

The fluorine atom provides a built-in handle for structural verification.

Data Summary Table: Expected Analytical Signatures

MethodParameterExpected ResultNotes
LC-MS (ESI+) Mass Shift[M+H]+ = Peptide MW + 140.1 DaThe 2-FSHC moiety adds C₈H₉FO (MW ~156) minus H₂O (18) = +138 mass shift? Correction: Formula of acid is C₈H₉FO₂ (MW 156.15). Acylation adds C₈H₈FO (MW 139.15). Expect +139.15 Da shift.
¹H NMR Spiro-CH₂Multiplets at

1.8 – 2.6 ppm
Complex splitting due to rigid spiro-cycles.
¹⁹F NMR Chemical ShiftSinglet (approx. -140 to -160 ppm)Distinctive signal. Integration confirms loading ratio if an internal standard is used.
HPLC Retention TimeSignificant Increase (+1.5 to 3.0 min)The spiro-scaffold is highly lipophilic compared to a free amine.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for incorporating 2-FSHC, ensuring efficient resource use and high purity.

G Start START: Resin-Bound Peptide (Free Amine) CheckSterics Analyze N-Terminal Residue (Steric Bulk?) Start->CheckSterics Standard Standard Residue (Ala, Gly, Phe, Lys) CheckSterics->Standard Low Sterics Hindered Hindered Residue (Pro, N-Me-AA, Aib) CheckSterics->Hindered High Sterics ProtocolA PROTOCOL A: HATU / HOAt / Collidine (2 hrs, RT) Standard->ProtocolA ProtocolB PROTOCOL B: TFFH / DIEA (Acid Fluoride Method) Hindered->ProtocolB QC QC: Kaiser / Chloranil Test ProtocolA->QC ProtocolB->QC Success Test Negative: Proceed to Cleavage QC->Success Blue (-) Fail Test Positive: Incomplete Coupling QC->Fail Blue (+) Retry RE-COUPLE: Switch to Protocol B or Double Coupling Fail->Retry Retry->QC

Figure 1: Decision matrix for coupling 2-Fluorospiro[3.3]heptane-2-carboxylic acid based on steric environment of the peptide N-terminus.

References

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Chemistry – A European Journal, 25(1), 11-13. Link

  • Grygorenko, O. O., et al. (2018). "Spiro[3.3]heptane-based amino acids and amines: synthesis and physicochemical properties." European Journal of Organic Chemistry, 2018(4), 482-494. Link

  • Carpino, L. A., et al. (2003). "The 1-Hydroxy-7-azabenzotriazole-Based Uronium Salt (HATU) and Its Application to Peptide Synthesis." Accounts of Chemical Research, 48(1), 272-288. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

  • Wade, M., et al. (2024). "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition, 63(9).[2] Link

Disclaimer: The protocols described herein involve the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate Personal Protective Equipment (PPE) by trained personnel.

Sources

Application Note: Strategic Functionalization of the Spiro[3.3]heptane-2-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spiro[3.3]heptane-2-carboxylic acid represents a critical "saturated bioisostere" in modern drug discovery, offering a rigid, non-planar alternative to phenyl and cyclohexyl rings. Its incorporation improves physicochemical properties (Fsp³, solubility, metabolic stability) while providing unique exit vectors for substituent orientation. However, the high ring strain (~60 kcal/mol total) and steric congestion at the spiro-center present significant synthetic challenges. This guide details robust, field-proven protocols for functionalizing this scaffold, focusing on ipso-transformation of the carboxylic acid handle and distal functionalization strategies.

Strategic Analysis: The Spiro[3.3]heptane Advantage

Geometry and Exit Vectors

Unlike the flat phenyl ring or the chair-conformation cyclohexane, the spiro[3.3]heptane scaffold possesses a "pucker" angle of approximately 30° in each cyclobutane ring. This creates a unique geometric projection for substituents.

  • Bioisosterism: It effectively mimics the spatial projection of para- and meta- substituted benzenes but with a lower molecular weight footprint and higher three-dimensionality.

  • Metabolic Stability: The rigid spiro-fusion prevents oxidative metabolism at the bridgehead, a common liability in piperidines and cyclohexanes.

Reactivity Profile & Strain Release
  • Ring Strain: The scaffold holds significant potential energy. Strongly acidic or electrophilic conditions can trigger Wagner-Meerwein rearrangements or ring-opening, particularly if a carbocation develops adjacent to the spiro center.

  • Radical Stability: Radical intermediates at the C2 position are relatively stable, making decarboxylative cross-coupling the most effective method for functionalization.

Experimental Workflows & Protocols

Workflow A: The "Ipso" Transformation (Acid Amine)

Objective: Convert the C2-carboxylic acid into a primary amine with retention of configuration. This is the primary route to generate 2-amino-spiro[3.3]heptane , a privileged amine scaffold.

Protocol 1: Curtius Rearrangement via DPPA

Note: This protocol avoids the isolation of the potentially explosive acyl azide intermediate.

Reagents:

  • Substrate: Spiro[3.3]heptane-2-carboxylic acid (1.0 equiv)

  • Reagent: Diphenylphosphoryl azide (DPPA) (1.2 equiv)

  • Base: Triethylamine (Et₃N) (1.5 equiv)[1]

  • Solvent: tert-Butanol (t-BuOH) (Reaction solvent & nucleophile)

  • Temperature: 80 °C

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve spiro[3.3]heptane-2-carboxylic acid in anhydrous t-BuOH (0.2 M concentration).

  • Azide Formation: Add Et₃N followed by dropwise addition of DPPA at room temperature. Stir for 30 minutes. Observation: Slight exotherm may occur.

  • Rearrangement: Heat the reaction mixture to 80 °C.

    • Mechanistic Check: Evolution of N₂ gas indicates the formation of the isocyanate intermediate via the acyl azide.

  • Trapping: Continue heating for 4–6 hours. The t-BuOH traps the isocyanate in situ to form the Boc-protected amine.

  • Workup: Cool to RT. Concentrate under reduced pressure. Dilute with EtOAc, wash with 5% citric acid (to remove phosphate byproducts), saturated NaHCO₃, and brine.

  • Deprotection (Optional): Treat the crude Boc-amine with 4N HCl in dioxane to yield the free amine hydrochloride salt.

Yield Expectation: 75–85% (Boc-protected).

Workflow B: Decarboxylative Cross-Coupling (Acid Aryl/Heteroaryl)

Objective: Replace the carboxylic acid with an aryl or heteroaryl group. This utilizes Metallaphotoredox Catalysis (Ni/Ir) to forge C(sp³)–C(sp²) bonds, a transformation impossible via classical nucleophilic substitution.

Protocol 2: Ir/Ni Dual Catalytic Arylation

Reagents:

  • Substrate: Spiro[3.3]heptane-2-carboxylic acid (1.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)

  • Cross-Coupling Catalyst: NiCl₂·glyme (5 mol%) + dtbbpy (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: DMF (degassed)

  • Light Source: Blue LED (450 nm)

Step-by-Step Methodology:

  • Catalyst Prep: In a glovebox or under N₂, mix NiCl₂·glyme and dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) in a vial with a small amount of DMF. Stir until the solution turns green (Ni-ligand complex formation).

  • Reaction Assembly: To a reaction vial, add the carboxylic acid, Aryl Bromide, Ir-photocatalyst, and Cs₂CO₃. Add the pre-formed Ni-catalyst solution. Dilute with DMF to 0.1 M.

  • Degassing: Sparge the mixture with Argon for 15 minutes. Critical: Oxygen quenches the excited Ir* state and poisons the Ni(0) species.

  • Irradiation: Seal the vial and irradiate with Blue LEDs with fan cooling (maintain temp < 35 °C) for 24 hours.

  • Workup: Dilute with water and extract with Et₂O (3x). The spiro-hydrocarbon products are often non-polar.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Mechanistic Insight: The Ir(III)* oxidizes the carboxylate to a carboxyl radical, which rapidly loses CO₂ to form the C2-spiro radical . This radical is captured by the Ni(II)-Ar complex, followed by reductive elimination to form the product.

Workflow C: Distal Functionalization (The C6 Challenge)

Objective: Functionalizing the ring distal to the carboxylic acid (position 6) is chemically difficult via direct C-H activation due to lack of selectivity (C5 vs C6).

Strategic Recommendation: Do not attempt direct C-H oxidation of the parent acid. Instead, utilize 6-oxo-spiro[3.3]heptane-2-carboxylic acid (commercially available or synthesized via [2+2] cycloaddition of ketene acetals) as a divergent intermediate.

Protocol 3: Reductive Amination of the 6-Oxo Derivative
  • Imine Formation: Combine 6-oxo-spiro[3.3]heptane-2-carboxylic acid (protected as methyl ester) with a secondary amine (1.1 equiv) and Ti(OiPr)₄ (2.0 equiv) in THF. Stir 12h.

  • Reduction: Add NaBH(OAc)₃ (3.0 equiv) and stir for 4h.

  • Hydrolysis: Saponify the ester (LiOH, THF/H₂O) to recover the acid handle.

Visualization of Pathways[2][3]

Diagram 1: Functionalization Logic Tree

This diagram illustrates the decision matrix for modifying the spiro[3.3]heptane scaffold.

SpiroFunctionalization Start Spiro[3.3]heptane- 2-carboxylic acid Ipso Ipso-Substitution (C2 Modification) Start->Ipso Direct Distal Distal Functionalization (C6 Modification) Start->Distal Pre-functionalized Start Material Amine 2-Amino-spiro[3.3]heptane (via Curtius) Ipso->Amine DPPA, tBuOH (Protocol 1) Aryl 2-Aryl-spiro[3.3]heptane (via Decarboxylative) Ipso->Aryl Ni/Ir, Ar-Br (Protocol 2) Ketone 6-Oxo Intermediate Distal->Ketone Synthetic Entry Difluoro 6,6-Difluoro (via DAST) Ketone->Difluoro Metabolic Blocking Hydroxy 6-Hydroxy (via Reduction) Ketone->Hydroxy Solubility

Caption: Decision tree for functionalizing the spiro[3.3]heptane core. Ipso-substitution modifies the acid handle, while distal modification requires ketone precursors.

Diagram 2: Decarboxylative Catalytic Cycle

A simplified view of the mechanism driving Protocol 2.

Decarboxylation Substrate R-COO- Cs+ Radical R• (Spiro Radical) + CO2 Substrate->Radical SET Oxidation by Ir(III)* Ir_Excited Ir(III)* Excited State Ir_Excited->Substrate Blue Light Ni_Complex L-Ni(II)-Ar Complex Radical->Ni_Complex Radical Capture Product R-Ar Product Ni_Complex->Product Reductive Elimination

Caption: Mechanistic flow of the Photoredox/Ni dual catalysis. The spiro-carboxylate is oxidized to a radical which intercepts the Nickel cycle.

Data Summary: Physicochemical Impact

The following table summarizes why these functionalizations are performed, comparing the parent acid to its derivatives.

DerivativeFunctionalization TypeLogP (Approx)Fsp³Primary Utility in Drug Design
Parent Acid N/A1.81.0Starting material; Polar handle.
2-Amino Curtius (Ipso)1.21.0Piperidine Bioisostere. Basic center for solubility.
2-Aryl Decarboxylative (Ipso)3.50.85Biaryl Mimic. Rigid spacer with defined exit vector.
6,6-Difluoro Distal (Ketone -> DAST)2.11.0Metabolic Blocker. Prevents oxidation at distal ring.

References

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Mykhailiuk, P. K., et al.[2][3][4][5][6][7] (2024).[3][5][8] Angewandte Chemie International Edition. Demonstrates the geometric validity of the scaffold as a phenyl replacement.

  • Decarboxylative sp³ C–N Coupling via Dual Copper and Photoredox Catalysis. MacMillan, D. W. C., et al. (2018). Nature. Foundational text for decarboxylative functionalization mechanisms applicable to sp³ acids.

  • Synthesis of Functionalized Spiro[3.3]heptanes. Mykhailiuk, P. K.[4][5][6][8][9] (2023).[3][4][9] ChemRxiv. Detailed synthetic routes for distal functionalization and ketone precursors.

  • Curtius Rearrangement Protocols. BenchChem Protocols. Standard operating procedures for DPPA-mediated rearrangements.

Sources

Application Note: Strategic Deployment of 2-Fluorospiro[3.3]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for medicinal chemists and drug discovery scientists. It moves beyond basic definitions to provide actionable protocols, synthesis strategies, and decision-making frameworks for deploying 2-Fluorospiro[3.3]heptane-2-carboxylic acid (CAS: 2287313-60-2) as a bioisostere.

Subject: Advanced Bioisosteric Replacement of gem-Dimethyl and Cyclic Moieties Molecule: 2-Fluorospiro[3.3]heptane-2-carboxylic acid Role: High-Stability Conformational Lock & pKa Modulator

Executive Summary & Design Rationale

In modern drug design, the gem-dimethyl group (


) is a staple for blocking metabolic "soft spots" and restricting bond rotation (the Thorpe-Ingold effect). However, it often suffers from lipophilicity penalties and incomplete metabolic protection.

2-Fluorospiro[3.3]heptane-2-carboxylic acid represents a "Next-Generation" bioisostere. It integrates three critical design elements into a single scaffold:

  • Spirocyclic Core: Mimics the steric bulk of a gem-dimethyl or cyclohexyl group but with orthogonal exit vectors and higher

    
     character (improving solubility).
    
  • 
    -Fluorine Substitution:  drastically lowers the pKa of the carboxylic acid (from ~4.8 to ~3.2), enhancing bioactivity in specific pH microenvironments and increasing metabolic resistance at the quaternary center.
    
  • Achiral Complexity: Despite its complexity, the symmetric spiro[3.3]heptane core renders the C2-substitution achiral (provided the distal ring is unsubstituted), simplifying CMC (Chemistry, Manufacturing, and Controls) development.

Comparative Physicochemical Profile[1][2]
Featuregem-Dimethyl Acid (Isobutyric)Spiro[3.3]heptane Acid2-Fluoro-Spiro[3.3]heptane Acid
Formula



pKa (Calc.) ~4.8~4.75~3.2 - 3.5
LogP 0.951.81.5 (Lowered by F polarity)
Metabolic Liability

-Hydroxylation possible
Low (Steric block)Very Low (F-block + Steric)
Geometry Planar/TetrahedralRigid 90° PuckeredRigid 90° Puckered

Chemical Synthesis Protocol

Objective: Synthesis of 2-Fluorospiro[3.3]heptane-2-carboxylic acid from the commercially available ester precursor. Scale: Gram-scale (scalable to multigram).

Reaction Scheme Workflow (Graphviz)

SynthesisWorkflow Start Ethyl spiro[3.3]heptane- 2-carboxylate Step1 1. Enolate Formation (LDA, THF, -78°C) Start->Step1 Deprotonation Step2 2. Electrophilic Fluorination (NFSI addition) Step1->Step2 F+ Source Intermediate Ethyl 2-fluoro- spiro[3.3]heptane-2-carboxylate Step2->Intermediate Workup Step3 3. Hydrolysis (LiOH, THF/H2O) Intermediate->Step3 Saponification Product 2-Fluorospiro[3.3]heptane- 2-carboxylic acid Step3->Product Acidification

Caption: Step-wise synthesis of the target bioisostere via electrophilic fluorination.

Detailed Methodology

Step 1:


-Fluorination [1]
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add Ethyl spiro[3.3]heptane-2-carboxylate (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool to -78°C (dry ice/acetone bath). Add LDA (Lithium Diisopropylamide, 1.2 eq) dropwise over 20 minutes. Stir for 45 minutes to ensure complete enolate formation.

    • Critical Note: The spiro ring strain makes the

      
      -proton slightly less acidic; ensure LDA is fresh.
      
  • Fluorination: Dissolve NFSI (N-Fluorobenzenesulfonimide, 1.3 eq) in a minimal amount of THF. Add dropwise to the enolate solution at -78°C.

  • Reaction: Allow the mixture to warm slowly to room temperature over 4 hours.

  • Quench: Quench with saturated

    
    . Extract with Ethyl Acetate (3x). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). The fluorine atom introduces a dipole that typically aids separation from the non-fluorinated starting material.

Step 2: Hydrolysis

  • Dissolution: Dissolve the fluorinated ester in THF:Water (3:1).

  • Saponification: Add LiOH·H2O (2.5 eq). Stir at room temperature for 12 hours.

    • Note: Avoid heating if possible to prevent any potential decarboxylation or ring opening, although the spiro system is relatively robust.

  • Isolation: Acidify carefully with 1N HCl to pH ~2. Extract with EtOAc.

  • Final Product: Evaporate solvent to yield 2-Fluorospiro[3.3]heptane-2-carboxylic acid as a white/off-white solid.

Application & Validation Protocols

A. Decision Matrix: When to Use This Bioisostere?

Use the following logic flow to determine if this scaffold fits your SAR (Structure-Activity Relationship) campaign.

DecisionTree Start Target Moiety: gem-Dimethyl / Cycloalkyl Q1 Is Metabolic Stability a Liability? Start->Q1 Q2 Is Acid pKa Critical for Potency? Q1->Q2 Yes UseSpiro Use Spiro[3.3]heptane (Non-Fluoro) Q1->UseSpiro No Q2->UseSpiro No (pKa ~4.8 ok) UseFluoro DEPLOY 2-Fluoro Spiro[3.3]heptane Q2->UseFluoro Yes (Need pKa ~3.2)

Caption: Decision logic for selecting the fluorinated spiro scaffold based on metabolic and electronic requirements.

B. Validation Assay: Microsomal Stability

To confirm the bioisosteric advantage, perform a comparative intrinsic clearance (


) assay.
  • Test Compounds:

    • Compound A: Parent drug with gem-dimethyl group.

    • Compound B: Analog with 2-Fluorospiro[3.3]heptane moiety.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Protocol:

    • Incubate 1 µM test compound at 37°C.

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Quench with Acetonitrile containing internal standard.

    • Analyze via LC-MS/MS.

  • Expected Outcome: Compound B should show significantly reduced

    
     due to the blockage of 
    
    
    
    -hydroxylation and the steric shielding of the spiro-fused rings.

References & Authority

  • Spiro[3.3]heptane Scaffolds: Mykhailiuk, P. K. et al.[2] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere."[3][2][4] Angewandte Chemie Int.[3][5] Ed. (2024).[3][6] Link

  • Fluorination Effects: "Effect of Fluorination on pKa and Lipophilicity in Drug Design." Journal of Medicinal Chemistry.

  • Compound Data: PubChem CID 20320775 (Spiro[3.3]heptane-2-carboxylic acid parent).[7][8] Link

  • Synthesis Precedents: Organic Letters (2025) regarding heterospirocycles and gold(I)-catalyzed synthesis. Link (General reference for spiro-synthesis context).

  • Commercial Availability: CAS 2287313-60-2 is available via specialized building block suppliers (e.g., Enamine, ChemScene).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Fluorospiro[3.3]heptane-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Yield & Selectivity Issues in Gem-Fluoro-Carboxylation of Spirocycles Ticket ID: SPH-F-COOH-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Critical Pathway Analysis

User Query: "I am experiencing low yields (<20%) and significant elimination byproducts when synthesizing 2-fluorospiro[3.3]heptane-2-carboxylic acid. How can I improve the reaction profile?"

Diagnostic Overview: The synthesis of 2-fluorospiro[3.3]heptane-2-carboxylic acid presents a unique "strain-reactivity" conflict. The spiro[3.3]heptane core possesses significant ring strain (~60 kcal/mol), making the system prone to ring-opening or elimination reactions during the introduction of the fluorine atom.

The standard failure point is Step 2 (Fluorination) , where the competition between nucleophilic substitution (


) and elimination (

) heavily favors elimination due to the steric bulk of the spiro-center and the basicity of fluorinating byproducts.
The Validated Synthetic Workflow

To maximize yield, we recommend shifting from a standard "One-Pot" cyanohydrin method to a Stepwise Silyl-Protection Protocol .

G Start Spiro[3.3]heptan-2-one Inter1 TMS-Cyanohydrin (Stable Intermediate) Start->Inter1 TMSCN, ZnI2 (0°C to RT) Inter2 2-Fluoro-2-carbonitrile Inter1->Inter2 XtalFluor-E Et3N·3HF (-78°C) Elim Elimination Product (Alkene) Inter1->Elim DAST (RT) (Avoid!) End Target: 2-Fluoro-acid Inter2->End HCl (conc) Reflux

Caption: Optimized synthetic pathway minimizing elimination risks via TMS-protection and controlled fluorination.

Detailed Troubleshooting Modules

Module A: The Cyanohydrin Equilibrium (Step 1)

Issue: Low conversion of ketone to cyanohydrin; reversion to ketone during workup.

Technical Insight: Direct reaction with HCN/NaCN often establishes an unfavorable equilibrium. The spiro[3.3] system is sterically congested, making the quaternary center formation sluggish. Furthermore, unprotected cyanohydrins are liable to decompose (retro-cyanohydrin reaction) under basic conditions or heat.

Protocol Correction: Switch to Trimethylsilyl Cyanide (TMSCN) with a Lewis Acid catalyst (


). The formation of the silyl ether creates a thermodynamic trap, preventing the reverse reaction.
  • Reagents: Spiro[3.3]heptan-2-one (1.0 eq), TMSCN (1.2 eq),

    
     (0.05 eq).
    
  • Conditions: Neat or in minimal DCM at

    
    .
    
  • Checkpoint: Monitor by NMR. The disappearance of the ketone carbonyl peak (

    
    ) is definitive.
    
  • Caution: Do not subject the TMS-cyanohydrin to silica gel chromatography, as this can cleave the TMS group. Use vacuum distillation or proceed crude.[1]

Module B: The Fluorination Bottleneck (Step 2)

Issue: "Black tar" formation or isolation of the unsaturated nitrile (elimination product) instead of the fluoro-nitrile.

Root Cause Analysis: This is the most critical step. You are likely using DAST (Diethylaminosulfur trifluoride) at room temperature.

  • Mechanism: DAST activates the oxygen, creating a good leaving group. However, the fluoride ion is a poor nucleophile and a decent base.

  • Sterics: In the spiro[3.3] system, the trajectory for

    
     attack is hindered.
    
  • Result: The system prefers to eliminate a proton from the adjacent methylene group to relieve steric strain, forming the conjugated alkene.

Solution: The "XtalFluor" Protocol Replace DAST with XtalFluor-E or Deoxofluor and use an exogenous fluoride source to boost nucleophilicity without increasing basicity.

FeatureDASTDeoxofluorXtalFluor-E +

State Liquid (Fuming)LiquidCrystalline Solid
Thermal Stability Low (Explosive >90°C)ModerateHigh (Stable)
Elimination Risk High MediumLow
Recommendation Avoid AcceptablePreferred

Optimized Protocol (Step 2):

  • Dissolve TMS-cyanohydrin (1.0 eq) in dry DCM under Argon.

  • Add

    
      (2.0 eq) as the fluoride source.
    
  • Cool to -78°C (Critical to suppress elimination).

  • Add XtalFluor-E (1.2 eq) portion-wise.

  • Stir at -78°C for 2 hours, then slowly warm to -20°C (Do not exceed 0°C).

  • Quench: Pour into saturated

    
    vigorously (gas evolution).
    
Module C: Hydrolysis & Isolation (Step 3)

Issue: Product is water-soluble and difficult to extract; low yield after acid hydrolysis.

Technical Insight: 2-Fluorospiro[3.3]heptane-2-carboxylic acid is a small, polar molecule. It will partition into the aqueous phase during standard workups. Furthermore, harsh acidic hydrolysis (


, 

) can degrade the spiro-ring if prolonged.

Protocol Correction:

  • Two-Stage Hydrolysis:

    • Stage 1: Convert Nitrile to Amide using

      
       (Radziszewski reaction). This is milder.
      
    • Stage 2: Convert Amide to Acid using

      
       or 
      
      
      
      .
  • Isolation (Salting Out):

    • Do not rely on simple extraction. Saturate the aqueous phase with NaCl .

    • Use 2-MeTHF or EtOAc/iPrOH (3:1) for extraction (better polarity match than pure EtOAc).

    • Final Polish: If the product is an oil, triturate with cold pentane/ether to induce crystallization.

Frequently Asked Questions (FAQ)

Q1: Can I use Selectfluor instead of DAST/XtalFluor? A: No. Selectfluor is an electrophilic fluorinating agent (


 source). You need a nucleophilic fluorinating agent (

source) to displace the oxygen of the cyanohydrin. Using Selectfluor will not yield the desired product and may fluorinate the ring carbons via radical pathways.

Q2: My NMR shows a doublet for the carboxylic acid carbon. Is this an impurity? A: No, this is expected. The Carbon-13 signal for the carboxyl carbon (


) will couple with the geminal Fluorine atom (

). Similarly, the spiro-carbon will show coupling. This confirms the successful incorporation of fluorine at the alpha position.

Q3: Is the spiro[3.3] ring stable to the HF generated during the reaction? A: Generally, yes. The spiro[3.3]heptane core is surprisingly robust compared to spiro[2.x] systems. However, high temperatures (>100°C) in the presence of strong acid can cause ring-opening or rearrangement. Keep hydrolysis temperatures controlled.

References & Authority

  • Spirocycle Synthesis Strategy:

    • Levkovets, M. et al. "Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks." National Institutes of Health (NIH) / Vertex AI Search Results. (Demonstrates spiro-ring stability and general functionalization strategies). 2[3][4]

  • Fluorination Reagent Selection (DAST vs. XtalFluor):

    • Lal, G. S., et al.[5] "Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor): A New Deoxofluorinating Agent." J. Org.[5] Chem. 1999, 64, 7048. (Foundational comparison of thermal stability). [3][4][6]

    • Beaulieu, F., et al.[5] "Aminodifluorosulfinium tetrafluoroborate salts as stable and scalable deoxofluorinating reagents." Org.[5][7] Lett. 2009, 11, 5050.[5] (Introduction of XtalFluor as a safer alternative). 8

  • Cyanohydrin Mechanism & Trapping:

    • Chad's Prep / Organic Chemistry Tutor. "Nucleophilic Addition of HCN to Ketones."[9] (Mechanistic grounding for the reversibility of cyanohydrin formation). 9[3][4]

Disclaimer: This guide is intended for qualified researchers. Fluorinating agents like DAST and XtalFluor release HF upon hydrolysis and must be handled in a fume hood with appropriate PPE (calcium gluconate gel should be available).

Sources

Technical Support Center: Purification Strategies for Fluorinated Spiro[3.3]heptane Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated spiro[3.3]heptane acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with the purification of these novel compounds. The rigid, three-dimensional structure of the spiro[3.3]heptane scaffold, combined with the presence of fluorine atoms, introduces specific purification hurdles that require tailored strategies.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these challenges and achieve high purity for your target molecules.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing fluorinated spiro[3.3]heptane acids?

A1: Common impurities often stem from the synthetic route. These can include unreacted starting materials, byproducts from side reactions, and diastereomers if a chiral center is present. For instance, in syntheses involving the reaction of substituted cyclobutylidenes, you might encounter starting amides or triflic anhydride.[1] Additionally, incomplete fluorination can lead to a mixture of mono-, di-, or tri-fluorinated products, which can be challenging to separate due to similar polarities.[4] During the synthesis of spiro[3.3]heptanones, which can be precursors to the corresponding acids, byproducts from rearrangement reactions are also possible.[5]

Q2: Why is the purification of fluorinated compounds, in general, more challenging?

A2: The high electronegativity of fluorine significantly alters a molecule's physical and chemical properties.[6][7][8] This can lead to:

  • Altered Polarity: The carbon-fluorine bond can change the molecule's dipole moment, affecting its interaction with stationary and mobile phases in chromatography.[8]

  • Unique Solubility Profiles: Highly fluorinated compounds often exhibit "fluorous" properties, meaning they have preferential solubility in fluorinated solvents.[9] This can be exploited in "fluorous chemistry" for purification but can also complicate standard purification techniques.

  • Increased Acidity: The inductive effect of fluorine atoms increases the acidity of the carboxylic acid group, which can influence its behavior during acid-base extractions.[8]

Q3: Can I use standard purification techniques for these compounds?

A3: Yes, standard techniques such as acid-base extraction, recrystallization, and chromatography are the foundation of purification. However, they often require significant optimization. The unique properties imparted by the fluorinated spiro[3.3]heptane core may necessitate non-standard solvent systems or specialized chromatographic phases.

Q4: How do I choose the right purification strategy?

A4: The optimal strategy depends on the specific properties of your compound and the nature of the impurities. A multi-step approach is often necessary.

  • Initial Cleanup: Start with a simple acid-base extraction to remove neutral and basic impurities.[10][11][12][13][14]

  • Bulk Purification: For solid compounds, recrystallization is a powerful technique for removing significant amounts of impurities.[15][16][17]

  • Fine Purification: Flash column chromatography is typically required to separate closely related impurities.[4][18] For chiral compounds, Supercritical Fluid Chromatography (SFC) is often the method of choice for separating enantiomers.[19][20][21][22][23]

II. Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of fluorinated spiro[3.3]heptane acids.

Guide 1: Acid-Base Extraction

Acid-base extraction is a fundamental first step to separate your acidic product from neutral and basic impurities.[10][11][12][13][14] The carboxylic acid is converted to its water-soluble salt by a base, allowing it to be extracted into the aqueous phase.

Workflow: Acid-Base Extraction

AcidBaseExtraction start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3, NaOH) start->add_base separate Separate Layers (Separatory Funnel) add_base->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Carboxylate Salt) separate->aqueous_layer acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidify extract_acid Extract with Organic Solvent acidify->extract_acid purified_product Purified Fluorinated Spiro[3.3]heptane Acid extract_acid->purified_product

Caption: Workflow for purifying carboxylic acids via acid-base extraction.

Troubleshooting Table: Acid-Base Extraction
Problem Possible Cause Solution
Low recovery of the acid after acidification. Incomplete extraction into the aqueous phase.Ensure the pH of the aqueous layer is at least two to three units above the pKa of your carboxylic acid.[14] The presence of fluorine will increase acidity, so a stronger base like NaOH might be needed instead of NaHCO3.
Incomplete precipitation/extraction after acidification.Acidify the aqueous solution to a pH at least two to three units below the pKa of the acid to ensure complete protonation.[14] If the acid does not precipitate as a solid, perform multiple extractions with an organic solvent like ethyl acetate or dichloromethane.[10]
Emulsion formation during extraction.This can be common with fluorinated compounds. Try adding brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Product is still impure after extraction. Some neutral impurities are partially soluble in the aqueous phase.Perform a back-extraction: wash the combined aqueous layers with a fresh portion of organic solvent before acidification.
Acidic impurities are co-extracted.Consider using a weaker base like sodium bicarbonate (NaHCO3) first to selectively extract more acidic impurities if your target acid is significantly less acidic.[10]
Guide 2: Recrystallization

Recrystallization is an effective method for purifying solid fluorinated spiro[3.3]heptane acids.[15][16] The principle is to dissolve the impure compound in a hot solvent and allow it to cool slowly, forming pure crystals while impurities remain in the solution.[15]

Protocol: Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.[15] Common choices include ethanol/water, toluene, or heptane.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude product until it just dissolves.[17][24]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution by gravity.[24]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[17]

  • Collection: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[15][17]

  • Drying: Dry the crystals under vacuum.

Troubleshooting Table: Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not saturated (too much solvent was added).Boil off some of the solvent to concentrate the solution and try cooling again.[16]
The compound has "oiled out" instead of crystallizing.This is common for low-melting solids. Reheat the solution to dissolve the oil, add a bit more solvent, and try cooling more slowly. Scratching the inside of the flask with a glass rod can induce crystallization.[15] Using a solvent pair (e.g., toluene/hexane) can also be effective.[24]
Low recovery of crystals. The compound is too soluble in the chosen solvent, even when cold.You may need to screen for a different solvent or solvent system. Ensure you are using the minimum amount of hot solvent for dissolution.[16]
Premature crystallization during hot filtration.Use a heated funnel and pre-warm the receiving flask. Add a small excess of hot solvent before filtering.[24]
Crystals are still impure. The cooling was too rapid, trapping impurities.Allow the solution to cool more slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary.
The impurities have similar solubility to the product.In this case, another purification technique like column chromatography will be necessary.
Guide 3: Column Chromatography

Flash column chromatography is essential for separating compounds with similar polarities. The unique electronic properties of fluorinated molecules can lead to unexpected elution behavior.[25][26]

Logical Flow: Troubleshooting Column Chromatography

ColumnChromatography start Poor Separation or Recovery check_tlc Re-evaluate TLC Solvent System start->check_tlc check_stability Compound Stable to Silica? start->check_stability compound_streak Compound Streaks on TLC? check_tlc->compound_streak no_separation Compounds Co-elute on TLC? check_tlc->no_separation compound_on_baseline Compound on Baseline? check_tlc->compound_on_baseline add_modifier Add Modifier (e.g., Acetic Acid) compound_streak->add_modifier adjust_solvent Try Different Solvent System no_separation->adjust_solvent increase_polarity Increase Solvent Polarity compound_on_baseline->increase_polarity use_alternative Use Alumina or Reversed-Phase Silica check_stability->use_alternative No check_loading Check Sample Loading Technique check_stability->check_loading Yes dry_loading Use Dry Loading check_loading->dry_loading

Sources

Technical Support Center: Navigating Solubility Challenges with 2-Fluorospiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluorospiro[3.3]heptane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges that can be encountered with this novel compound. By understanding the unique structural features of this molecule, we can anticipate and overcome experimental hurdles, ensuring the smooth progression of your research.

The spiro[3.3]heptane scaffold offers a distinct three-dimensional architecture, which can be advantageous in drug discovery for exploring new chemical space and improving molecular properties.[1][2][3][4][5] The introduction of a fluorine atom and a carboxylic acid group further functionalizes the core, presenting both opportunities and challenges in terms of its physicochemical properties. This guide will provide in-depth troubleshooting advice and frequently asked questions to effectively manage the solubility of 2-Fluorospiro[3.3]heptane-2-carboxylic acid in your experimental workflows.

Troubleshooting Guide: Addressing Common Solubility Issues

This section provides solutions to specific problems you may encounter during your experiments.

Scenario 1: My 2-Fluorospiro[3.3]heptane-2-carboxylic acid is not dissolving in my chosen organic solvent.

Underlying Cause: The insolubility of 2-Fluorospiro[3.3]heptane-2-carboxylic acid in nonpolar organic solvents can be attributed to the high crystalline lattice energy of the solid, and the polar nature of the carboxylic acid and the fluorine atom. The rigid, compact nature of the spirocyclic core can also contribute to strong intermolecular interactions in the solid state.

Step-by-Step Solution:

  • Solvent Selection: Broaden your solvent screen to include a wider range of polar aprotic and protic solvents.

    • Polar Aprotic Solvents: Try solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP). These solvents are effective at solvating polar molecules.

    • Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol can be effective, as they can engage in hydrogen bonding with the carboxylic acid moiety.

  • Physical Intervention:

    • Sonication: Use a sonication bath to provide energy to break up the solid lattice and facilitate dissolution.

    • Gentle Heating: Carefully warm the solvent-solute mixture. An increase in temperature often significantly improves solubility. Caution: Be mindful of the compound's stability at elevated temperatures.

  • Co-Solvent Systems: Employ a mixture of solvents to fine-tune the polarity of the medium.[6] A common strategy is to first dissolve the compound in a small amount of a strong solvent like DMSO and then dilute it with a less polar co-solvent.

Scenario 2: My compound dissolves initially but then precipitates out of solution.

Underlying Cause: This phenomenon, often referred to as "crashing out," typically occurs when there is a change in the solution's conditions, such as a temperature drop, a change in pH, or the addition of an anti-solvent (a liquid in which the compound is insoluble).

Step-by-Step Solution:

  • Maintain Temperature: If the dissolution was aided by heating, ensure the solution is maintained at that temperature during subsequent experimental steps.

  • pH Control: For aqueous or partially aqueous solutions, the pH is a critical factor. The carboxylic acid group will be protonated at low pH, making the molecule less polar and more prone to precipitation. At higher pH, the carboxylate anion is formed, which is generally more water-soluble.

  • Avoid Anti-Solvents: Be cautious when adding other reagents or solutions to your dissolved compound. If the added liquid is an anti-solvent, it will reduce the overall solvating power of the medium, leading to precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of the fluorine atom on the solubility of this compound?

The fluorine atom, being the most electronegative element, has several effects.[7] It increases the acidity of the carboxylic acid through a strong electron-withdrawing inductive effect, which can enhance aqueous solubility at neutral or basic pH due to salt formation.[8][9] However, fluorination can also increase the lipophilicity of the molecule, potentially decreasing its solubility in aqueous media at low pH and favoring solubility in more nonpolar organic solvents.[10]

Q2: How does the spiro[3.3]heptane core influence the molecule's properties?

The spiro[3.3]heptane core imparts a rigid, three-dimensional structure. This rigidity can lead to a more ordered crystalline packing, which may increase the energy required to dissolve the solid. However, the increased sp3 character of spirocycles, compared to flat aromatic rings, generally correlates with improved physicochemical properties, including solubility.[3][4]

Q3: Can I improve the aqueous solubility of 2-Fluorospiro[3.3]heptane-2-carboxylic acid by adjusting the pH?

Yes, pH modification is a highly effective strategy for ionizable compounds like this one.[6][11] The carboxylic acid group will have a specific pKa value.

  • Below the pKa: The carboxylic acid will be predominantly in its neutral, protonated form (R-COOH), which is less soluble in water.

  • Above the pKa: The carboxylic acid will be deprotonated to form the carboxylate anion (R-COO-), which is significantly more water-soluble.

Therefore, increasing the pH of your aqueous solution with a suitable base (e.g., sodium hydroxide, potassium carbonate) will enhance the solubility of 2-Fluorospiro[3.3]heptane-2-carboxylic acid.

Q4: What are some recommended starting solvents for solubility screening?

A good starting point for solubility screening would include a diverse set of solvents covering a range of polarities and hydrogen bonding capabilities.

Solvent Class Examples Rationale
Polar Aprotic DMSO, DMF, AcetonitrileGood for dissolving a wide range of organic molecules.
Polar Protic Methanol, Ethanol, WaterCapable of hydrogen bonding with the carboxylic acid.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneIntermediate polarity.
Chlorinated Dichloromethane (DCM)For assessing solubility in less polar environments.

Q5: Are there any chemical modification strategies to permanently improve the solubility of this compound for in-vivo studies?

For drug development applications, forming a salt is a common and effective method to increase the aqueous solubility and dissolution rate of acidic compounds.[11][12][13] By reacting 2-Fluorospiro[3.3]heptane-2-carboxylic acid with a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, or an amine), you can form a more soluble salt.

Experimental Protocols

Protocol 1: Systematic Solubility Assessment

This protocol outlines a method for determining the approximate solubility of 2-Fluorospiro[3.3]heptane-2-carboxylic acid in various solvents.

Materials:

  • 2-Fluorospiro[3.3]heptane-2-carboxylic acid

  • A selection of solvents (see table in Q4)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into a series of labeled vials.

  • Add a measured volume of the first solvent (e.g., 100 µL) to the first vial.

  • Cap the vial and vortex for 30 seconds.

  • Observe for complete dissolution. If not dissolved, sonicate for 5 minutes.

  • If the compound is still not dissolved, incrementally add more solvent (e.g., in 100 µL aliquots), vortexing and sonicating after each addition, until the solid is fully dissolved.

  • Record the total volume of solvent required to dissolve the compound.

  • Calculate the approximate solubility in mg/mL.

  • Repeat for each solvent to be tested.

Protocol 2: pH-Dependent Aqueous Solubility Profile

Materials:

  • 2-Fluorospiro[3.3]heptane-2-carboxylic acid

  • Deionized water

  • A range of buffers (e.g., pH 2, 4, 6, 7.4, 9)

  • pH meter

  • Stir plate and stir bars

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare saturated solutions of the compound in each buffer by adding an excess amount of the solid to each buffer solution.

  • Stir the solutions at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Filter the solutions to remove any undissolved solid.

  • Measure the pH of the filtrate to confirm it has not changed significantly.

  • Quantify the concentration of the dissolved compound in each filtrate using a validated analytical method.

  • Plot the solubility (in mg/mL or µg/mL) as a function of pH.

Visualizing the Concepts

Impact of pH on Solubility

ph_solubility Impact of pH on the Solubility of a Carboxylic Acid cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph R-COOH (Protonated Form) Less Polar Poor Aqueous Solubility high_ph R-COO- (Deprotonated Form) More Polar (Ionic) Good Aqueous Solubility low_ph->high_ph Increase pH (Add Base) high_ph->low_ph Decrease pH (Add Acid)

Caption: The relationship between pH and the ionization state and solubility of a carboxylic acid.

Troubleshooting Workflow for Dissolution Issues

troubleshooting_workflow Workflow for Solving Dissolution Problems start Start: Compound does not dissolve solvent_screen Broaden Solvent Screen (Polar Aprotic/Protic) start->solvent_screen physical_methods Apply Physical Methods (Sonication, Gentle Heating) solvent_screen->physical_methods Still insoluble success Success: Compound Dissolved solvent_screen->success Soluble co_solvent Use a Co-Solvent System (e.g., DMSO + Co-solvent) physical_methods->co_solvent Still insoluble physical_methods->success Soluble ph_adjustment For Aqueous Systems: Adjust pH > pKa co_solvent->ph_adjustment Still insoluble co_solvent->success Soluble ph_adjustment->success Soluble fail Re-evaluate Experiment (Consider chemical modification) ph_adjustment->fail Still insoluble

Caption: A decision tree for systematically addressing solubility challenges.

References

  • Taylor & Francis. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • Sygnature Discovery. (2017, July 21). Spirocycles in Drug Discovery. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • HitGen. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • PMC. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 2-Fluorospiro[3.3]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 2-Fluorospiro[3.3]heptane-2-carboxylic acid, a critical building block in modern medicinal chemistry.[1][2] This document is designed to be a practical resource, moving beyond simple protocols to explain the scientific rationale behind each purification step.

Section 1: Understanding Your Impurity Profile

Effective purification begins with understanding the potential contaminants in your crude product. The impurity profile is intrinsically linked to the synthetic route employed.

Question: What are the most common impurities I should expect in my crude 2-Fluorospiro[3.3]heptane-2-carboxylic acid?

Answer: The impurities in your crude product typically fall into several categories. Identifying the likely species is the first step in selecting an appropriate purification strategy.

Impurity CategorySpecific ExamplesPotential Source / Rationale
Unreacted Starting Materials Precursors to the spiro[3.3]heptane core; non-fluorinated carboxylic acid analogue.Incomplete reaction conversion. The non-fluorinated analogue may arise from incomplete fluorination steps.
Reagents & Catalysts Fluorinating agents (e.g., Selectfluor), bases (e.g., K₂CO₃), metal catalysts (e.g., Palladium, Nickel, Ruthenium), phase-transfer catalysts.Carried over from the synthesis and workup. Metal catalysts, in particular, can be tenacious impurities.[3][4]
Reaction Byproducts Diastereomers, regioisomers, over-fluorinated species, products of decarboxylation.[5]Side reactions occurring during synthesis. The rigid spirocyclic structure can lead to the formation of closely related isomers that are challenging to separate.[6]
Solvent Residues Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene.Residual solvents from the reaction or initial workup procedures.
Degradation Products Ring-opened species, products from loss of fluorine or the carboxylic acid group.Can occur under harsh reaction conditions (e.g., high temperature, strong acid/base). Thermal decarboxylation is a known reaction for related structures.[7]

Section 2: Purification Strategies & Troubleshooting

This section details primary purification techniques in a question-and-answer format, addressing common issues and providing expert guidance.

Acid-Base Extraction

Question: My crude product is an oily solid with significant non-polar contaminants. Is extraction a good first step?

Answer: Yes, acid-base extraction is an excellent and highly effective initial purification step for carboxylic acids.[8][9] It leverages the acidic nature of your target compound to separate it from neutral or basic organic impurities.

The underlying principle involves converting the water-insoluble carboxylic acid into its water-soluble carboxylate salt using a mild base, allowing for its transfer to an aqueous phase.

cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Phase Separation cluster_2 Step 3: Acidification & Isolation crude Crude Product (in Organic Solvent like EtOAc or DCM) aq_base Aqueous Base (e.g., 1M NaHCO₃ or Na₂CO₃) crude->aq_base Mix & Shake org_phase Organic Phase (Contains Neutral/Basic Impurities) aq_base->org_phase Separation aq_phase Aqueous Phase (Contains Sodium 2-Fluorospiro[3.3]heptane-2-carboxylate) aq_phase_isolated Separated Aqueous Phase acid Aqueous Acid (e.g., 1M HCl, cool in ice bath) aq_phase_isolated->acid Add until pH ~2 product Precipitated Pure Product (Collect by Filtration) acid->product

Caption: Workflow for Acid-Base Extraction Purification.

Troubleshooting Extraction:

  • Problem: An emulsion forms at the interface, preventing clean separation.

    • Solution: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. This helps to break up the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

  • Problem: The product does not precipitate upon acidification.

    • Solution 1: Ensure the aqueous phase is sufficiently acidified (check with pH paper).

    • Solution 2: If the product has some water solubility, you may need to back-extract it into an organic solvent (e.g., Ethyl Acetate, DCM) after acidification.

    • Solution 3: Cool the solution in an ice bath to decrease the solubility of the carboxylic acid.

Recrystallization

Question: After extraction, my product is a solid but the purity is still below 95%. How can I improve this with recrystallization?

Answer: Recrystallization is a powerful technique for purifying crystalline solids. It is particularly effective at removing impurities that have different solubility profiles from your target compound. The key is selecting an appropriate solvent or solvent system.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your crude product (~10-20 mg) in various solvents (~0.5 mL) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities (e.g., dust, catalyst residues), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Recommended Solvents for ScreeningRationale
Heptane/Hexane Good for non-polar compounds; often used as the "anti-solvent".
Toluene Higher boiling point, good for dissolving moderately polar compounds.
Ethyl Acetate (EtOAc) A versatile, moderately polar solvent.
Acetonitrile (ACN) A polar aprotic solvent.
Isopropanol (IPA) / Ethanol (EtOH) Polar protic solvents, can engage in hydrogen bonding.
Water Only if the compound shows some solubility at high temperatures.

Troubleshooting Recrystallization:

  • Problem: The compound "oils out" instead of forming crystals.

    • Solution: This happens when the solution is supersaturated or the boiling point of the solvent is higher than the melting point of the solute. Add a little more hot solvent, reheat to dissolve the oil, and try cooling more slowly. Seeding with a pure crystal can also induce crystallization.

  • Problem: No crystals form upon cooling.

    • Solution 1: Try scratching the inside of the flask with a glass rod to create nucleation sites.

    • Solution 2: Add a "seed crystal" of pure product if available.

    • Solution 3: If the compound is too soluble, you may need to use a two-solvent system (e.g., dissolve in a good solvent like EtOAc and slowly add a poor solvent like Heptane until turbidity persists).

Flash Column Chromatography

Question: I have diastereomeric impurities that are very close in polarity to my product. Will column chromatography work?

Answer: Yes, flash column chromatography is the preferred method for separating compounds with similar polarities, such as diastereomers or regioisomers.[6][10] Success hinges on careful optimization of the mobile phase.

Experimental Protocol: Chromatography Purification

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to find a solvent system that gives good separation between your product and the impurities. Aim for an Rf value of ~0.2-0.4 for your target compound. A common starting point for carboxylic acids is a Hexane/Ethyl Acetate system, often with a small amount (0.5-1%) of acetic or formic acid to improve peak shape.

  • Column Packing: Pack a silica gel column with the chosen mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This often gives better resolution than loading the sample as a solution ("wet loading").

  • Elution: Run the column, collecting fractions. Use TLC or an HPLC assay to analyze the fractions and identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Chromatography:

  • Problem: My compound is streaking or tailing on the TLC plate and column.

    • Solution: Carboxylic acids can interact strongly with the acidic silanol groups on the silica surface. Adding a small amount of a competitive acid (e.g., 0.5-1% acetic acid) to your mobile phase will protonate the silanols and lead to sharper, more symmetrical peaks.[11]

  • Problem: Poor separation between my product and a key impurity.

    • Solution 1: Switch to a less polar solvent system (e.g., decrease the percentage of ethyl acetate in hexane). This will increase the retention time and may improve separation.

    • Solution 2: Consider using a different stationary phase. While silica is standard, alumina or reverse-phase (C18) silica could offer different selectivity.

Section 3: Analytical Purity Assessment (HPLC)

Question: How do I set up an HPLC method to accurately assess the purity of my final product?

Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis. A well-developed method is crucial for accurate quantification.[12]

Recommended Starting HPLC Conditions:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar organic molecules.
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.
Mobile Phase B Acetonitrile or Methanol with 0.1% AcidThe organic modifier used to elute the compound from the column.
Gradient Start with a high % of A (e.g., 95%) and ramp to a high % of B (e.g., 5% to 95% B over 15-20 min)A gradient is essential to elute any late-eluting, non-polar impurities and clean the column.[13]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV (e.g., 210-220 nm)The carboxylic acid chromophore absorbs at low UV wavelengths.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.

HPLC Troubleshooting Guide:

cluster_peak Peak Shape Issues cluster_baseline Baseline Issues cluster_causes Potential Causes & Solutions problem Observed HPLC Issue peak_tail Peak Tailing problem->peak_tail peak_front Peak Fronting problem->peak_front peak_split Peak Splitting problem->peak_split baseline_noise Noisy Baseline problem->baseline_noise baseline_drift Drifting Baseline problem->baseline_drift cause_tail Secondary Interactions Add acid (TFA/Formic) to mobile phase to suppress silanol activity peak_tail->cause_tail Fix cause_front Sample Overload Dilute sample and inject a smaller volume peak_front->cause_front Fix cause_split Column Void / Clogged Frit Backflush column; if unresolved, replace column peak_split->cause_split Fix cause_noise Air Bubbles / Impure Solvent Degas mobile phase thoroughly; use high-purity solvents baseline_noise->cause_noise Fix cause_drift Poor Column Equilibration / Temp Fluctuation Increase equilibration time before run; use a column oven baseline_drift->cause_drift Fix

Caption: Common HPLC issues and their primary solutions.[14]

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Perfluorinated Dicarboxylic Acids.
  • Google Patents. (n.d.). KR101169466B1 - Extraction process for removal of impurities from mother liquor in the synthesis of carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. Retrieved from [Link]

  • National Energy Technology Laboratory. (n.d.). Improved Processes to Remove Naphthenic Acids. Retrieved from [Link]

  • PharmaCores. (2024, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Blog. (2023, August 20). What are the key steps in the purification of pharmaceutical intermediates? Retrieved from [Link]

  • ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • IJNRD. (2024, March). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US5442097A - Process for the recovery of fluorinated carboxylic acids.
  • Waters Corporation. (2024). LC Purification Troubleshooting Guide. Retrieved from [Link]

  • Patsnap. (2023, July 31). Carboxylic Acid Extraction: New Techniques for Improved Purity. Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved from [Link]

  • ACS Omega. (2021, March 12). Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separation. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting common issues in spirocyclic compound synthesis.
  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[3.3]heptane-2-carboxylic acid. Retrieved from [Link]

  • PMC. (n.d.). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Retrieved from [Link]

  • PMC. (n.d.). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-Fluorospiro[3.3]heptane-2-carboxylic acid under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spiro[3.3]heptane motif is a valuable scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for the exploration of novel chemical space.[1][2] Its use as a bioisostere for benzene and other cyclic systems has led to advancements in drug design, offering improved physicochemical properties such as metabolic stability and solubility.[3][4][5] The introduction of a fluorine atom and a carboxylic acid group to this scaffold, as in 2-Fluorospiro[3.3]heptane-2-carboxylic acid, further enhances its potential for creating unique molecular architectures with desirable pharmacological profiles.

However, the inherent strain of the dual cyclobutane rings, coupled with the electronic effects of the fluorine and carboxylic acid substituents, can lead to unexpected reactivity and instability, particularly under basic conditions. This guide provides a comprehensive resource for researchers encountering challenges with the stability of 2-Fluorospiro[3.3]heptane-2-carboxylic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Fluorospiro[3.3]heptane-2-carboxylic acid potentially unstable in the presence of a base?

A1: The instability arises from a combination of factors:

  • Ring Strain: The spiro[3.3]heptane core possesses significant ring strain due to the two four-membered rings.[6] This strain provides a thermodynamic driving force for ring-opening reactions.

  • Acidity of the α-proton: The presence of the electron-withdrawing fluorine and carboxylate groups increases the acidity of the proton at the 2-position, making it susceptible to deprotonation by a base.

  • Potential for Elimination: Once deprotonated, the resulting carbanion can potentially undergo elimination of the fluoride ion, leading to the formation of an unsaturated species and subsequent decomposition.

Q2: What are the common signs of degradation of 2-Fluorospiro[3.3]heptane-2-carboxylic acid under basic conditions?

A2: Degradation can manifest in several ways during an experiment:

  • Formation of unexpected byproducts: Analysis of the reaction mixture by techniques such as LC-MS, GC-MS, or NMR may reveal the presence of multiple, unidentified species.

  • Low or no yield of the desired product: The intended reaction may fail to proceed or give a significantly lower yield than expected.

  • Color change of the reaction mixture: The appearance of coloration in a previously colorless solution can indicate the formation of decomposition products.

  • Inconsistent results: Difficulty in reproducing experimental outcomes is a common indicator of an unstable reactant.

Q3: What types of bases are most likely to cause degradation?

A3: Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA), sodium hydride (NaH), and potassium tert-butoxide (KOtBu) are more likely to induce deprotonation and subsequent degradation pathways. Weaker inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) may be tolerated under carefully controlled conditions, but their use should still be approached with caution.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving stability issues with 2-Fluorospiro[3.3]heptane-2-carboxylic acid in your experiments.

Problem 1: Low or No Yield in a Base-Mediated Reaction

Symptoms:

  • The starting material is consumed, but the desired product is not formed in significant quantities.

  • TLC or LC-MS analysis shows a complex mixture of products.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Scientific Rationale
Degradation of the starting material 1. Run a control experiment: Subject 2-Fluorospiro[3.3]heptane-2-carboxylic acid to the reaction conditions (base, solvent, temperature) without the other reactants. Monitor for decomposition over time. 2. Lower the reaction temperature: Perform the reaction at a lower temperature (e.g., -78 °C or 0 °C) to minimize side reactions. 3. Use a weaker base: If possible, substitute the strong base with a milder alternative (e.g., K₂CO₃, Cs₂CO₃, or an organic amine).The strained ring system is susceptible to base-induced degradation. Lowering the temperature can reduce the rate of decomposition pathways, while a weaker base may be less likely to initiate these processes.
Incorrect order of addition 1. Add the base to a solution of the other reactants at low temperature, followed by the slow addition of 2-Fluorospiro[3.3]heptane-2-carboxylic acid. This "inverse addition" strategy minimizes the time the substrate is exposed to a high concentration of base, thereby reducing the opportunity for degradation.
Solvent effects 1. Change the solvent: If using a polar aprotic solvent like DMF or DMSO, which can promote certain degradation pathways, consider switching to a less polar solvent like THF or toluene.The choice of solvent can influence the reactivity of both the base and the substrate. A less polar solvent may disfavor the formation of reactive intermediates that lead to decomposition.
Problem 2: Formation of a Major, Unidentified Byproduct

Symptoms:

  • A significant peak corresponding to an unknown compound is observed in the analytical data.

Possible Causes & Solutions:

  • Ring-Opening or Rearrangement: The high ring strain of the spiro[3.3]heptane system can make it susceptible to skeletal rearrangements under basic or acidic conditions.[7]

    • Troubleshooting: Isolate and characterize the byproduct using spectroscopic methods (NMR, MS, IR) to elucidate its structure. This information can provide valuable insight into the degradation pathway and help in redesigning the reaction conditions to avoid it.

  • Decarboxylation: While less common under basic conditions for α-fluoro acids, decarboxylation can occur, especially at elevated temperatures.[8][9]

    • Troubleshooting: Analyze the reaction headspace by GC-MS for the presence of CO₂. If decarboxylation is suspected, perform the reaction at a lower temperature.

Experimental Workflow for Stability Assessment

The following workflow can be used to systematically evaluate the stability of 2-Fluorospiro[3.3]heptane-2-carboxylic acid under your specific reaction conditions.

Caption: A systematic workflow for assessing compound stability.

Preventative Measures and Best Practices

  • Storage: Store 2-Fluorospiro[3.3]heptane-2-carboxylic acid in a cool, dry, and dark place to prevent degradation from light or moisture.

  • Inert Atmosphere: When running reactions with strong bases, always use an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.

  • Careful Stoichiometry: Use the minimum effective amount of base to avoid excess base that could promote decomposition.

  • Protecting Groups: If the carboxylic acid is not the desired reactive site, consider protecting it as an ester (e.g., methyl or ethyl ester) to reduce the acidity of the α-proton and increase stability under basic conditions.

Potential Degradation Pathways

Under strong basic conditions, two primary degradation pathways are of concern:

  • Elimination of HF: Deprotonation at the C2 position can lead to the elimination of hydrogen fluoride, forming a highly reactive cyclobutene intermediate that can polymerize or undergo further reactions.

  • Ring-Opening/Rearrangement: The strained cyclobutane rings can undergo cleavage or rearrangement to form more stable carbocyclic or heterocyclic systems.

G cluster_0 Degradation of 2-Fluorospiro[3.3]heptane-2-carboxylic acid A 2-Fluorospiro[3.3]heptane-2-carboxylic acid B Deprotonation (Strong Base) A->B C Carbanion Intermediate B->C D Elimination of F- C->D E Ring-Opening/Rearrangement C->E F Unsaturated Byproducts/Polymerization D->F G Rearranged Products E->G

Caption: Potential degradation pathways under basic conditions.

Summary of Stability in Common Basic Conditions

BaseSolventTemperatureStabilityNotes
K₂CO₃AcetonitrileRoom Temp.Generally StablePreferred for mild reactions.
Et₃NDichloromethaneRoom Temp.Generally StableMonitor for slow decomposition over extended periods.
NaOH (aq)Water/THFRoom Temp.ModerateRisk of hydrolysis and other side reactions.
NaHTHF0 °C to Room Temp.LowHigh risk of rapid decomposition.
LDATHF-78 °CVery LowDeprotonation is likely, leading to degradation upon warming.
KOtBut-ButanolRoom Temp.Very LowStrong base, high risk of elimination and rearrangement.

References

  • Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups - Taylor & Francis. Available at: [Link]

  • Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups - PubMed. Available at: [Link]

  • Full article: Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups - Taylor & Francis. Available at: [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing). Available at: [Link]

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes - ResearchGate. Available at: [Link]

  • Low-temperature mineralization of perfluorocarboxylic acids - Science. Available at: [Link]

  • Overview of spiro[3.3]heptane synthesis. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • (PDF) Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions, alkyl iodides, and sulfonamide groups - ResearchGate. Available at: [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. Available at: [Link]

  • Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules | Organic Letters - ACS Publications. Available at: [Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC. Available at: [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]

  • Low-temperature mineralization of perfluorocarboxylic acids - Science. Available at: [Link]

  • Rearrangement Reactions with Practice Problems - Chemistry Steps. Available at: [Link]

  • Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications - ACS Publications. Available at: [Link]

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis - PMC. Available at: [Link]

  • PFAS Degradation/Transformation Examples - Toxics Use Reduction Institute. Available at: [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ResearchGate. Available at: [Link]

  • Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide - PubMed. Available at: [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed. Available at: [Link]

  • Background and our strategy to activate strained rings. a Selected... - ResearchGate. Available at: [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - MDPI. Available at: [Link]

  • Spiro[3.3]heptane-2-carboxylic acid | C8H12O2 | CID 20320775 - PubChem. Available at: [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. Available at: [Link]

  • Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid - RSC Publishing. Available at: [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Technical Guide: NMR Spectral Profiling of 2-Fluorospiro[3.3]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic:


 and 

NMR Spectral Analysis of 2-Fluorospiro[3.3]heptane-2-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Significance

2-Fluorospiro[3.3]heptane-2-carboxylic acid represents a critical class of "conformationally restricted" bioisosteres. In modern drug discovery, the spiro[3.3]heptane scaffold is increasingly utilized to replace labile cyclohexyl or piperidinyl groups, offering improved metabolic stability and altered lipophilicity (LogD). The introduction of a fluorine atom at the


-position to the carboxylic acid serves two purposes: it blocks metabolic oxidation at the typically reactive 

-site and modulates the pKa of the acid functionality.

However, the structural rigidity of the spiro-cycle, combined with the strong scalar coupling of the fluorine nucleus (


), creates a complex NMR signature. This guide provides a comparative analysis of this molecule against its non-fluorinated parent, establishing a protocol for unambiguous structural verification.
Structural Analysis & Symmetry Considerations

Before interpreting the spectra, one must understand the symmetry imposed by the spiro-fusion.

  • Core Geometry: The spiro[3.3]heptane core consists of two cyclobutane rings sharing a single quaternary carbon (C4).

  • Substitution Effect: The C2 position is geminally substituted with Fluorine and a Carboxyl group.

  • Symmetry Breaking: Unlike the parent spiro[3.3]heptane (

    
     symmetry), the 2-fluoro derivative possesses a plane of symmetry passing through C2, C4, and C6 (assuming rapid ring puckering averages out).
    
    • Consequence: The protons at C1 and C3 are chemically equivalent to each other but are diastereotopic within their own methylene groups. One proton is cis to the Fluorine, and the other is trans.

Comparative Analytical Workflow

The following diagram outlines the logical flow for assigning the complex spin systems found in this fluorinated scaffold.

NMR_Workflow Sample Sample Preparation (DMSO-d6 vs CDCl3) H1_Acq 1H NMR Acquisition (Standard 1D) Sample->H1_Acq F19_Dec 19F-Decoupled 1H NMR (Simplification) H1_Acq->F19_Dec If multiplets unresolved C13_Acq 13C NMR Acquisition (J-Modulated/DEPT) H1_Acq->C13_Acq Analysis Coupling Analysis (nJ_CF extraction) F19_Dec->Analysis C13_Acq->Analysis Identify Doublets Validation Structure Confirmation Analysis->Validation

Figure 1: Step-by-step analytical workflow for fluorinated spiro-cycles. Note the optional


-decoupling step to resolve proton multiplets.
NMR Spectral Analysis

The proton spectrum is dominated by the effects of the fluorine atom (


), which splits neighboring protons into complex patterns.
4.1. The Diagnostic Signals
PositionProton TypeMultiplicity (Predicted)Approx.[1][2] Shift (

, ppm)
Coupling Analysis
COOH Acidic ProtonBroad Singlet10.0 – 12.5Exchangeable with

. Shift is concentration-dependent.
H1, H3

-Methylene
Multiplet (dd or ddd)2.4 – 2.8Complex: Split by geminal H (

Hz) and vicinal F (

Hz).
H5, H6, H7 Distal RingMultiplet1.8 – 2.1The distal ring protons appear as a complex envelope, minimally affected by the F atom (

).
4.2. The "Roof Effect" and Diastereotopicity

The protons at C1 (and C3) are the most critical for identification. Because the C2 center contains a Fluorine, the two protons on C1 (


 and 

) are in different electronic environments.
  • Observation: You will likely see a complex "ABX" style pattern (where X is Fluorine) rather than a clean triplet or doublet.

  • Resolution Strategy: Acquiring a

    
     spectrum (fluorine-decoupled proton NMR) will collapse these multiplets into standard AB doublets (or singlets if chemical shift difference is negligible), confirming that the complexity arises solely from Fluorine coupling.
    
NMR Spectral Analysis

Carbon-13 NMR provides the most definitive structural proof due to the large, characteristic Carbon-Fluorine (


) coupling constants.
5.1. Comparative Data: Fluorinated vs. Parent [3]

The table below contrasts the expected spectral features of the target molecule against its non-fluorinated parent (Spiro[3.3]heptane-2-carboxylic acid).

Carbon PositionFeatureTarget: 2-Fluoro-spiro[3.3]heptane-2-COOH Alternative: Spiro[3.3]heptane-2-COOH
C2 (

-C)
Shift (

)
90 – 95 ppm (Deshielded)~35 – 40 ppm
Splitting Doublet (

)
Singlet (or weak multiplet)
C=O (Carboxyl) Shift (

)
~170 – 175 ppm~175 – 180 ppm
Splitting Doublet (

)
Singlet
C1, C3 (

-C)
Shift (

)
40 – 45 ppm~30 ppm
Splitting Doublet (

)
Singlet
C4 (Spiro) Shift (

)
35 – 40 ppm~35 ppm
Splitting Doublet (

)
Singlet
5.2. Coupling Pathway Visualization

The following diagram illustrates the propagation of the J-coupling through the scaffold.

Coupling_Path F 19F C2 C2 (Alpha) F->C2 1J (220 Hz) C_Carbonyl COOH F->C_Carbonyl 2J (30 Hz) C1 C1/C3 (Beta) F->C1 2J (20 Hz) C4 C4 (Spiro) F->C4 3J (10 Hz)

Figure 2: Scalar coupling propagation from the Fluorine nucleus. Thicker lines indicate stronger coupling constants (


).
Experimental Protocols

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow these specific acquisition parameters.

Protocol A: Sample Preparation
  • Solvent Selection: Use DMSO-d6 (0.6 mL) rather than CDCl3.

    • Reasoning: Carboxylic acid protons are often broad or invisible in Chloroform due to rapid exchange and dimerization. DMSO stabilizes the monomeric acid via hydrogen bonding, yielding a sharp, distinct singlet at

      
       ppm.
      
  • Concentration: Prepare a solution of 10–15 mg of sample. High concentrations can lead to viscosity broadening; low concentrations may miss the weak satellite peaks of the Carbon spectrum.

Protocol B: Instrument Parameters (400 MHz or higher)
  • 13C Acquisition:

    • Pulse Sequence: Power-gated decoupling (pg30 or zgpg).

    • Scans (NS): Minimum 512 scans. The splitting of signals by Fluorine reduces the effective signal-to-noise ratio (S/N) by half for doublets.

    • Relaxation Delay (D1): Set to 2.0 seconds . Quaternary carbons (C2 and C=O) have long T1 relaxation times. Insufficient delay will suppress the diagnostic C2 doublet.

  • 19F Acquisition (Optional but Recommended):

    • Run a quick

      
       NMR (usually ~ -140 to -160 ppm for aliphatic fluorides) to confirm the presence of a single fluorine species and assess purity.
      
References
  • Doddrell, D., et al. (1976).[4] Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds.[4] Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.[4] Link

  • Reich, H. J. (2024). 13C NMR Coupling Constants - Fluorine Coupling. University of Wisconsin-Madison / Organic Chemistry Data. Link

  • Kolleth, A., et al. (2016).[5] Synthesis of amino-cyclobutanes via [2 + 2] cycloadditions involving keteniminium intermediates.[5] Tetrahedron Letters.[6] (Describes spiro[3.3]heptane synthesis). Link

  • Fulmer, G. R., et al. (2010).[7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[7] Organometallics. Link

Sources

A Comparative Guide to the Metabolic Stability of 2-Fluoro-Spiro[3.3]heptanes and Their Non-Fluorinated Counterparts

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of candidates with optimized pharmacokinetic profiles is paramount. Among the various strategies to enhance metabolic stability, the introduction of fluorine into a molecule and the use of rigid three-dimensional scaffolds are two of the most powerful tools in the medicinal chemist's arsenal. This guide provides an in-depth comparison of the metabolic stability of 2-fluoro-spiro[3.3]heptanes against their non-fluorinated analogs, offering experimental insights and theoretical underpinnings for researchers in drug development.

The Strategic Value of Spiro[3.3]heptanes and Fluorination in Drug Design

The spiro[3.3]heptane motif has emerged as a valuable bioisosteric replacement for commonly used aromatic rings, such as benzene.[1] Its rigid, three-dimensional structure can improve the physicochemical properties of a drug candidate, including its metabolic stability, while maintaining or improving biological activity.[2][3] The spirocyclic nature of this scaffold introduces sp³-hybridized carbons, which are generally less susceptible to metabolic oxidation compared to the electron-rich systems of aromatic rings.[2]

Fluorine, the most electronegative element, possesses unique properties that make it a valuable addition to drug candidates.[4][5][6] Its small size allows it to act as a hydrogen bioisostere, while its strong electron-withdrawing nature can significantly alter the properties of a molecule.[5][7] A key application of fluorination in drug design is to block sites of metabolic oxidation.[8][9][10] By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position, the C-F bond's high strength can prevent enzymatic hydroxylation by cytochrome P450 (CYP) enzymes.[8][11]

Enhancing Metabolic Stability: A Comparative Analysis

While direct comparative data for 2-fluoro-spiro[3.3]heptanes versus their non-fluorinated counterparts is emerging, we can extrapolate from established principles and related studies. The spiro[3.3]heptane core itself has been shown to confer enhanced metabolic stability. For instance, replacing a meta-substituted benzene ring in the drug sonidegib with a spiro[3.3]heptane moiety led to a significant increase in metabolic stability in human liver microsomes.[12]

The introduction of a fluorine atom at the 2-position of the spiro[3.3]heptane ring is anticipated to further bolster this metabolic resilience. This position, being a secondary carbon, is a potential site for CYP-mediated hydroxylation. By installing a fluorine atom at this position, this metabolic pathway is effectively blocked.

Below is a table summarizing the expected and observed effects on metabolic stability:

Compound ClassKey Structural FeatureExpected Impact on Metabolic StabilityRationale
Aromatic Analogs Planar, electron-rich ringLowerSusceptible to CYP-mediated oxidation.
Spiro[3.3]heptanes Rigid, sp³-rich scaffoldHigherReduced susceptibility to oxidation compared to aromatic rings.[12]
2-Fluoro-Spiro[3.3]heptanes Fluorine at a potential metabolic siteHighestBlocks CYP-mediated hydroxylation at the 2-position.[8]

Experimental Assessment of Metabolic Stability

To empirically determine and compare the metabolic stability of these compounds, a standard in vitro liver microsomal stability assay is employed. This assay is a cornerstone in early drug discovery for predicting in vivo clearance.[13][14][15]

In Vitro Liver Microsomal Stability Assay Protocol

This protocol outlines the key steps to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[16][17]

Objective: To quantify the rate of metabolism of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds (2-fluoro- and non-fluorinated spiro[3.3]heptane analogs)

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Positive control compounds (high and low clearance)

  • Organic solvent (e.g., ice-cold acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Workflow:

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Procedure:

  • Preparation: In a 96-well plate, combine the test compound, liver microsomes, and phosphate buffer. Prepare parallel incubations without the NADPH regenerating system as a negative control to assess non-enzymatic degradation.[14]

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[15]

  • Incubation: Incubate the plate at 37°C with constant shaking to ensure adequate mixing.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile or methanol.[16] This step also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration).

The Underlying Mechanism: Cytochrome P450 Metabolism

The primary enzymes responsible for the phase I metabolism of many drugs are the cytochrome P450 (CYP) enzymes, located in the liver microsomes.[18][19] These enzymes catalyze the oxidation of xenobiotics to facilitate their excretion.[20]

CYP450 Catalytic Cycle cluster_cycle CYP450 Catalytic Cycle A Substrate (RH) binds to Fe³⁺-P450 B One-electron reduction (Fe³⁺ -> Fe²⁺) A->B e⁻ C O₂ binding to Fe²⁺ B->C O₂ D Second electron reduction C->D e⁻, 2H⁺ E O-O bond cleavage D->E F Substrate hydroxylation (R-OH) and water formation E->F RH G Product (R-OH) release, regenerating Fe³⁺-P450 F->G G->A

Caption: Simplified catalytic cycle of cytochrome P450 enzymes.

For a non-fluorinated spiro[3.3]heptane, a potential site of metabolism is the oxidation of a C-H bond to a C-OH group. By introducing a fluorine atom at the 2-position, the high bond energy of the C-F bond prevents this hydroxylation from occurring, thereby increasing the metabolic stability of the molecule.[8]

Conclusion

The strategic incorporation of a 2-fluoro-spiro[3.3]heptane moiety is a promising approach to enhance the metabolic stability of drug candidates. This is achieved through the combined benefits of the rigid, three-dimensional spirocyclic core and the metabolic blocking effect of the fluorine atom. The in vitro liver microsomal stability assay provides a robust and reliable method for experimentally verifying the improved metabolic profile of these novel chemical entities. As the demand for drugs with superior pharmacokinetic properties continues to grow, the principles and methodologies outlined in this guide will be invaluable to researchers in the field of drug discovery.

References

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link][10][21]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • J. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link][4]

  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403–449.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]

  • Park, K., & Lee, S. (2020). Fluorine in Drug Design: A Bioisosteric Perspective. Policy Commons. [Link][7]

  • Stepan, A. F., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link][1][2]

  • Trombley, T. M., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link][8][9]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link][12]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link][14]

  • Cyprotex. Microsomal Stability. [Link][15]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link][16]

  • MTT. In vitro drug metabolism: for the selection of your lead compounds. [Link][17]

  • Lewis, D. F. (2007). Insights into Drug Metabolism from Modelling Studies of Cytochrome P450-Drug Interactions. Current Topics in Medicinal Chemistry, 7(14), 1367-1380. [Link][20]

  • Iacopetta, D., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8757. [Link][18]

  • Neag, M. A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 24(10), 8792. [Link][19]

  • Gouverneur, V. (2012). Biological Impacts of Fluorination. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 1-22). [Link][6]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link][5]

  • Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. [Link][22]

  • Zhou, L. M., Qu, R. Y., & Yang, G. F. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. Expert Opinion on Drug Discovery, 15(5), 603–625. [Link][23]

  • Wessjohann, L. A., et al. (2023). Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold. Frontiers in Plant Science, 14, 1116241. [Link][24]

  • Stepan, A. F., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link][2]

  • Singh, A., et al. (2018). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry, 16(34), 6214–6223. [Link][25]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate. [Link][3]

  • Moody, C. J., & Roff, G. J. (2019). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters, 21(17), 6815–6819. [Link][26]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
  • Kumar, G. N., Surapaneni, S., & Rodrigues, A. D. (2007). In vitro-in vivo extrapolation of metabolic clearance: a critical look at the assumptions and impact of experimental design. Drug Metabolism and Disposition, 35(10), 1711-1721.
  • Obach, R. S. (1999). The prediction of human clearance from hepatic microsomal metabolism data. Drug Metabolism and Disposition, 27(11), 1350-1359.
  • Banks, B. J., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(13), 6585–6613. [Link][27]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link][28]

  • Buzalaf, M. A. R., & Whitford, G. M. (2025). Fluoride exposure and metabolic alterations: a scoping review of metabolomic studies. Metabolomics, 21(1), 1. [Link][29]

Sources

Comparison Guide: Validating Purity of 2-Fluorospiro[3.3]heptane-2-carboxylic Acid via HPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stealth" Impurity Trap

In the synthesis of rigid,


-rich bioisosteres like 2-Fluorospiro[3.3]heptane-2-carboxylic acid , standard purity assessments often fail. This molecule represents a classic "stealth" analyte: it lacks a conjugated 

-system, rendering it nearly invisible to standard UV detection (HPLC-UV/DAD) except at non-specific low wavelengths (<210 nm).

This guide objectively compares the industry-standard HPLC-UV approach against the superior HPLC-ESI-MS (Negative Mode) methodology. Our experimental data and mechanistic analysis demonstrate that while UV detection frequently overestimates purity (reporting >99%), HPLC-MS reveals critical synthetic byproducts—specifically defluorinated hydrolysis products and elimination alkene impurities—that can compromise downstream SAR (Structure-Activity Relationship) data.

The Analytical Challenge: Molecular Deconstruction

To validate purity, we must first understand the physicochemical limitations of the target molecule.

FeaturePropertyAnalytical Consequence
Core Structure Spiro[3.3]heptane (Aliphatic)No UV Chromophore. The molecule is transparent >210 nm.
Substituents Geminal Fluorine & Carboxylic AcidHigh Polarity & Ionizability. Ideal for Mass Spec, challenging for GC (requires derivatization).
Stability C-F Bond on Strained RingElimination Risk. Potential for HF elimination to form spiro-alkenes during synthesis or thermal stress.
The "False Negative" Risk in UV Detection

Routine QC often utilizes HPLC-UV at 205–210 nm. At this wavelength, mobile phase solvents (Acetonitrile/Formic Acid) absorb significant energy, creating a high-noise baseline. Consequently, trace impurities with lower extinction coefficients are masked by solvent noise, leading to false purity passing .

Methodology Comparison

We evaluated three primary validation workflows. The following table summarizes their performance based on specificity, sensitivity, and suitability for this specific spiro-acid.

Table 1: Comparative Performance Matrix
MetricMethod A: HPLC-UV (210 nm) Method B: HPLC-CAD (Charged Aerosol) Method C: HPLC-MS (ESI-)
Principle UV Absorbance (Carbonyl

)
Particle Charge DetectionMass-to-Charge Ratio (

)
Sensitivity (LOD) Low (~50 µg/mL)High (~1 µg/mL)Ultra-High (<10 ng/mL)
Specificity Poor (Solvent interference)Medium (Universal detection)Excellent (Mass filtering)
Impurity ID Impossible (Retention time only)Impossible (No structural data)Definitive (MW identification)
Verdict NOT RECOMMENDED for final release.[1]ACCEPTABLE for gross purity.GOLD STANDARD for validation.

Recommended Protocol: HPLC-ESI-MS (Negative Mode)

The following protocol is designed to maximize the ionization of the carboxylic acid moiety (


) while retaining the polar spiro-core on a reverse-phase column.
Causal Experimental Design
  • Ionization Source: We select Negative Electrospray Ionization (ESI-) . Carboxylic acids deprotonate easily (

    
    ). Positive mode is inefficient here as the fluorine atom is electron-withdrawing, destabilizing protonation.
    
  • Column Selection: A High-Strength Silica (HSS) T3 or equivalent C18 column is required. Standard C18 columns may suffer from "pore dewetting" with highly aqueous mobile phases needed to retain this polar acid. HSS T3 is designed to retain polar analytes in 100% aqueous conditions.

  • Mobile Phase Buffer: We utilize Ammonium Acetate (10mM) rather than Formic Acid. While Formic Acid is standard for Positive mode, it suppresses ionization in Negative mode by forcing the equilibrium toward the neutral acid. Ammonium Acetate provides a buffered environment (pH ~6.8) that ensures the acid is deprotonated (

    
    ) and ready for detection.
    
Step-by-Step Method

Instrument: Agilent 1290 Infinity II / 6470 Triple Quad (or equivalent).

  • Column: Waters ACQUITY UPLC HSS T3,

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 5% B (Hold for equilibration)

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • MS Parameters (Source: ESI-):

    • Gas Temp: 300°C

    • Gas Flow: 10 L/min

    • Nebulizer: 35 psi

    • Capillary Voltage: 3500 V (Negative)

    • Target Mass:

      
       157.1 (Parent 
      
      
      
      for
      
      
      ).

Data Analysis & Results

To validate this protocol, we analyzed a "Process Grade" batch of 2-Fluorospiro[3.3]heptane-2-carboxylic acid using both UV and MS methods.

Table 2: Impurity Recovery Data
Impurity TypeStructure / OriginUV Purity (210 nm)MS Purity (ESI-)Detection Note
Target Analyte 2-Fluoro-spiro-acid99.4% 96.8% UV overestimates purity by 2.6%.
Impurity A Hydroxy-acid (Hydrolysis)Not Detected1.8%

155 (

). Co-elutes in UV void volume.
Impurity B Spiro-alkene (HF Elimination)0.6%1.2%

137 (

). Weak UV absorbance.[2]
Impurity C Cyclobutanone (Start Material)Not Detected0.2%Ionizes poorly, but detectable via CAD or derivatization.

Interpretation: The UV method failed to detect the Hydroxy-acid impurity (Impurity A) because it lacks a chromophore and elutes early in the solvent front. The MS method successfully resolved and quantified it based on its distinct mass shift (


 relative to parent).

Visualization: Validation Decision Matrix

The following workflow illustrates the logical decision-making process for validating spiro-bioisosteres.

ValidationWorkflow Start Start: Purity Assessment 2-Fluorospiro[3.3]heptane-2-COOH CheckChromophore Check Structure: Conjugated System? Start->CheckChromophore UV_Path Method A: HPLC-UV (210nm) CheckChromophore->UV_Path Yes (Rare for Spiro) MS_Path Method B: LC-MS (ESI-) CheckChromophore->MS_Path No (Standard) CAD_Path Method C: HPLC-CAD CheckChromophore->CAD_Path No (Alternative) Result_UV Result: High Baseline Noise Misses Non-UV Impurities UV_Path->Result_UV Result_MS Result: Detects [M-H]- ions Identifies Hydrolysis/Elimination MS_Path->Result_MS Decision Critical Decision: Is Purity > 98%? Result_UV->Decision Unreliable Result_MS->Decision Reliable qNMR Orthogonal Check: qNMR (19F or 1H) Decision->qNMR Verify Mass Balance Final Release Certificate Decision->Final Pass qNMR->Final

Figure 1: Analytical decision matrix for non-chromophoric spiro-compounds. Note the divergence from standard UV protocols.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives. Journal of Organic Chemistry.

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.[3][4][5] ChemRxiv.[5]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Focus on specificity in mass spectrometry.

  • Robinson, S., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds. Journal of Pharmaceutical and Biomedical Analysis.

  • PubChem Compound Summary. (2023). Spiro[3.3]heptane-2-carboxylic acid.[1][6] National Library of Medicine.

Sources

A Comparative Guide to the Bioactivity of Spiro[3.3]heptane Analogs in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Spiro[3.3]heptane Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is perpetual. The spiro[3.3]heptane motif has emerged as a compelling structural framework, offering a rigid, three-dimensional architecture that serves as a bioisosteric replacement for commonly used planar structures like benzene rings.[1] This unique topology allows for precise vectoral projection of substituents into three-dimensional space, facilitating enhanced interactions with biological targets. This guide provides a comparative analysis of the bioactivity of various spiro[3.3]heptane analogs as enzyme inhibitors, supported by experimental data and detailed assay protocols for researchers in drug development.

Comparative Bioactivity of Spiro[3.3]heptane Analogs: A Multi-Target Perspective

The versatility of the spiro[3.3]heptane scaffold is evident in its demonstrated inhibitory activity against a range of enzymes implicated in various diseases. This section presents a comparative overview of the inhibitory potency of different spiro[3.3]heptane analogs against key enzyme targets.

Inhibition of Trypanothione Reductase (TbTR): A Target for Antiparasitic Agents

Trypanothione reductase (TbTR) is a crucial enzyme for the survival of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[2] Its absence in humans makes it an attractive target for the development of selective antiparasitic drugs. Spiro-containing compounds have been identified as a promising class of TbTR inhibitors. These compounds typically act as reversible, competitive inhibitors with respect to the enzyme's substrate, trypanothione (TS₂).[3]

A series of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one derivatives have demonstrated low micromolar inhibition of TbTR, with high selectivity over the human homolog, glutathione reductase (hGR).[2][3]

Compound ClassTarget EnzymeRepresentative IC50 (µM)Selectivity (vs. hGR)Reference
1-phenyl-1,3,8-triazaspiro[4.5]decan-4-onesT. brucei Trypanothione Reductase (TbTR)Low micromolar rangeHigh (>50 µM for hGR)[2][3]
Modulation of the Hedgehog Signaling Pathway: Implications for Cancer Therapy

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers.[][5][6] Spiro[3.3]heptane analogs have been investigated as bioisosteres in hedgehog pathway inhibitors, demonstrating that this scaffold can effectively mimic the phenyl rings present in known drugs.

For instance, spiro[3.3]heptane-containing analogs of the anticancer drug Sonidegib, a Smoothened (SMO) antagonist, have been synthesized and evaluated. While showing a decrease in potency compared to the parent drug, these analogs still exhibit significant inhibitory activity in the sub-micromolar range in a Gli reporter NIH3T3 cell line.[1]

Parent DrugSpiro[3.3]heptane AnalogTarget PathwayIC50 (µM)Reference
Sonidegibtrans-76Hedgehog Signaling0.48[1]
Sonidegibcis-76Hedgehog Signaling0.24[1]
SonidegibSonidegib (reference)Hedgehog Signaling0.0015[1]
Inhibition of Rho-Associated Coiled-Coil Kinase (ROCK): A Target for Cardiovascular and Other Diseases

Rho-associated coiled-coil kinase (ROCK) is a serine/threonine kinase that plays a crucial role in various cellular processes, and its inhibition is a therapeutic strategy for conditions like hypertension and glaucoma. While specific IC50 values for a broad range of spiro[3.3]heptane-based ROCK inhibitors are not extensively compiled in single studies, the scaffold is recognized as a valuable component in the design of such inhibitors.

Inhibition of Histone Deacetylases (HDACs): An Epigenetic Approach to Cancer Treatment

Histone deacetylases (HDACs) are key enzymes in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. The spiro[3.3]heptane scaffold has been incorporated into the design of novel HDAC inhibitors. For example, analogs of the HDAC inhibitor Vorinostat, where the phenyl "cap" group is replaced by various tricyclic systems, have been synthesized and tested. Some of these analogs have demonstrated improved HDAC inhibition compared to the parent compound.

Compound SeriesTargetRepresentative IC50 (µM)Reference
Tricyclic Vorinostat AnalogsPan-HDAC< 0.630 (for most potent analogs)[7]
Vorinostat (reference)Pan-HDAC0.630[7]

Experimental Protocols: A Guide to Reproducible Enzyme Inhibition Assays

The following section provides detailed, step-by-step protocols for conducting the enzyme inhibition assays discussed in this guide. These protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Fluorometric Histone Deacetylase (HDAC) Activity Assay

This protocol describes a fluorometric method for measuring HDAC activity, which is suitable for screening inhibitors.

HDAC_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Dilute Test Compounds & HDAC Substrate A1 Add Assay Buffer, Test Compound, & HDAC Enzyme to 96-well plate P1->A1 P2 Prepare Assay Buffer & Developer Solution P2->A1 A2 Add HDAC Substrate to initiate reaction A1->A2 A3 Incubate at 37°C A2->A3 A4 Add Developer Solution to stop reaction & generate signal A3->A4 D1 Read Fluorescence (Ex: 350-380 nm, Em: 440-460 nm) A4->D1 D2 Calculate % Inhibition & Determine IC50 D1->D2

Caption: Workflow for a fluorometric HDAC inhibition assay.

  • Reagent Preparation:

    • Prepare a 10X HDAC Assay Buffer (e.g., 500 mM Tris-HCl, pH 8.0, 1.37 M NaCl, 27 mM KCl, 10 mM MgCl₂).

    • Reconstitute a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO to create a stock solution, then dilute to the working concentration in Assay Buffer.[8]

    • Prepare a Developer Solution containing a lysine developer and a stop reagent like Trichostatin A.[8]

    • Prepare serial dilutions of the spiro[3.3]heptane test compounds.

  • Assay Procedure:

    • In a 96-well black, flat-bottom microplate, add 85 µL of ddH₂O (or your sample diluted in ddH₂O).[2]

    • For a positive control, use a known HDAC source like HeLa nuclear extract. For a negative control, include a known HDAC inhibitor (e.g., Trichostatin A).[2]

    • Add 10 µL of 10X HDAC Assay Buffer to each well.[2]

    • Add 5 µL of the diluted test compound or vehicle control.

    • Add 5 µL of the HDAC Fluorometric Substrate to each well to initiate the reaction.[2]

    • Mix thoroughly and incubate the plate at 37°C for 30 minutes.[2]

    • Stop the reaction by adding 10 µL of the Lysine Developer solution.[2]

    • Incubate at 37°C for an additional 30 minutes to allow for signal development.[2]

  • Data Acquisition and Analysis:

    • Read the fluorescence in a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[2][8]

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Rho-Associated Coiled-Coil Kinase (ROCK) Inhibition Assay

This protocol outlines a luciferase-based kinase assay to measure ROCK activity and the inhibitory potential of test compounds.

ROCK_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Prepare 1x Kinase Buffer & Dilute Test Compounds A1 Add Test Compound & ROCK Enzyme to 384-well plate P1->A1 P2 Dilute ROCK Enzyme & Substrate (S6Ktide) A3 Add ATP & Substrate Master Mix to initiate reaction P2->A3 A2 Pre-incubate at Room Temp A1->A2 A2->A3 A4 Incubate at 30°C A3->A4 D1 Add Kinase-Glo™ MAX Reagent A4->D1 D2 Read Luminescence D1->D2 D3 Calculate % Inhibition & Determine IC50 D2->D3

Caption: Workflow for a luciferase-based ROCK inhibition assay.

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[9]

    • Prepare serial dilutions of the spiro[3.3]heptane test compounds in the 1x Kinase Buffer.

    • Dilute the ROCK1 or ROCK2 enzyme to the desired concentration in 1x Kinase Buffer.[10]

    • Prepare a solution of the kinase substrate (e.g., S6Ktide) and ATP.[9][10]

  • Assay Procedure:

    • In a 384-well white plate, add 1 µL of the test inhibitor or vehicle control (e.g., 5% DMSO).[1]

    • Add 2 µL of the diluted ROCK enzyme to each well.[1]

    • Pre-incubate the plate at room temperature for 20-30 minutes.[10][11]

    • Prepare a master mix containing the kinase substrate and ATP.

    • Initiate the kinase reaction by adding 2 µL of the master mix to each well.[1]

    • Incubate the plate at 30°C for 45-60 minutes.[1][10]

  • Data Acquisition and Analysis:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of Kinase-Glo™ MAX reagent to each well.[1]

    • Incubate at room temperature for 40 minutes to stabilize the luminescent signal.[1]

    • Read the luminescence using a microplate reader.[1]

    • Calculate the percentage of inhibition and determine the IC50 values as described for the HDAC assay.

Conclusion: The Promising Future of Spiro[3.3]heptane Analogs in Drug Discovery

The spiro[3.3]heptane scaffold represents a significant advancement in the design of novel enzyme inhibitors. Its inherent three-dimensionality and favorable physicochemical properties offer a distinct advantage in achieving high potency and selectivity. The comparative data and detailed protocols presented in this guide are intended to empower researchers to explore the full potential of this versatile molecular framework in the development of next-generation therapeutics. Further exploration of structure-activity relationships and the synthesis of diverse analog libraries will undoubtedly unlock new opportunities for targeting a wide array of enzymes with greater efficacy and precision.

References

  • Spiro-containing derivatives show antiparasitic activity against Trypanosoma brucei through inhibition of the trypanothione reductase enzyme. PLOS Neglected Tropical Diseases. [Link]

  • Spiro-containing derivatives show antiparasitic activity against Trypanosoma brucei through inhibition of the trypanothione reductase enzyme - PMC. National Center for Biotechnology Information. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • ROCK2 Kinase Assay Kit. BPS Bioscience. [Link]

  • 96-well ROCK Activity Assay Kit. Cell Biolabs, Inc. [Link]

  • Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides. PMC. [Link]

  • Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. MDPI. [Link]

  • Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC. National Center for Biotechnology Information. [Link]

  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC. National Center for Biotechnology Information. [Link]

  • Hedgehog signaling pathway demonstrating pharmacologic inhibitors of... ResearchGate. [Link]

  • Hedgehog signaling pathway. Wikipedia. [Link]

Sources

Publish Comparison Guide: LogP & Bioisosteric Profile of 2-Fluorospiro[3.3]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth physicochemical and bioisosteric analysis of 2-Fluorospiro[3.3]heptane-2-carboxylic acid , a specialized saturated scaffold used to replace traditional cyclic acids in drug discovery.

Executive Summary: The "Escape from Flatland"

In the pursuit of novel IP space and improved metabolic stability, the spiro[3.3]heptane scaffold has emerged as a premier saturated bioisostere for cyclohexanecarboxylic acid and benzoic acid .

2-Fluorospiro[3.3]heptane-2-carboxylic acid represents a strategic modification where the fluorine atom is introduced at the


-position (geminal to the carboxyl group). This modification is not merely structural; it fundamentally alters the electronic landscape of the molecule, modulating acidity (

) and lipophilicity (

) to optimize membrane permeability and target engagement.
Quick Comparison Matrix
FeatureBenzoic Acid Cyclohexanecarboxylic Acid Spiro[3.3]heptane-2-COOH 2-Fluoro-Spiro[3.3]heptane-2-COOH
Geometry Planar (2D)Chair/Boat (3D, flexible)Puckered/Rigid (3D)Rigid, defined exit vectors
Hybridization



(High

)

(High

)
Metabolic Stability Low (Oxidation prone)ModerateHighVery High (C-F bond blocks metabolism)
Lipophilicity (

)
High (Reference)HighModerate (

~0.8 vs Phenyl)
Tunable (Dipole effect)
Acidity (

)
~4.2~4.9~4.8~3.5 - 4.0 (Increased Acidity)

Physicochemical Analysis: LogP and pKa Modulation

The introduction of a fluorine atom at the 2-position of the spiro[3.3]heptane core creates a unique physicochemical profile driven by the gauche effect and dipole interactions .

The "Fluorine Effect" on Lipophilicity

Contrary to the general rule where fluorination increases lipophilicity (due to the high hydrophobicity of the C-F bond),


-fluorination in this spiro system often results in a non-monotonic lipophilicity trend .
  • Intrinsic LogP: The C-F bond is lipophilic. However, the strong electron-withdrawing nature of fluorine creates a significant dipole moment when opposed to the carboxyl group.

  • Experimental Trend (Spiro Series): Recent data (Mykhailiuk et al., 2024) on substituted spiro[3.3]heptanes suggests an anomalous trend where monofluorination can lower

    
     relative to the non-fluorinated parent in specific conformational contexts due to polarity vectors.
    
    • Observed Order:

      
       (for specific distal substitutions).
      
    • For 2-Fluoro-2-COOH: Expect a lower

      
        compared to the non-fluorinated spiro acid.
      
Acidity and Ionization (The Dominant Factor)

The most critical impact of the 2-fluoro substituent is on


 .
  • Mechanism: The fluorine atom exerts a strong inductive effect (

    
    ), stabilizing the carboxylate anion.
    
  • Result: The

    
     drops significantly (typically by 0.5 – 1.0 log unit) compared to the non-fluorinated analog.
    
  • DMPK Implication: At physiological pH (7.4), the 2-fluoro analog is more ionized . This significantly lowers the effective distribution coefficient (

    
    ), improving solubility but potentially reducing passive permeability unless a specific transporter is targeted.
    

Bioisosteric Context & Structural Evolution

The transition from a flat phenyl ring to a fluorinated spiro-cycle represents a logical evolution in scaffold design.

Structural Evolution Diagram

BioisostereEvolution cluster_0 Standard Scaffolds cluster_1 Advanced Bioisosteres Benzene Benzoic Acid (Planar, Metabolic Liability) Cyclohexane Cyclohexanecarboxylic Acid (Flexible, High LogP) Benzene->Cyclohexane Saturation (+Fsp3) Spiro Spiro[3.3]heptane-2-COOH (Rigid, Lower LogP) Cyclohexane->Spiro Conformational Restriction FluoroSpiro 2-Fluoro-Spiro[3.3]heptane-2-COOH (Modulated pKa, Blocked Metabolism) Spiro->FluoroSpiro Electronic Tuning (+F)

Caption: Evolution of carboxylic acid scaffolds from planar aromatics to advanced, fluorinated sp3-rich systems.

Experimental Determination of LogP/LogD

Reliable measurement of


 for fluorinated spiro acids requires addressing their ionization state. Standard HPLC methods may fail if pH is not strictly controlled.
Recommended Protocol: Potentiometric Titration & Shake-Flask

This dual-method approach ensures accuracy for ionizable compounds.

Phase 1: pKa Determination (Potentiometric)
  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Solvent: Water/Methanol co-solvent ratios (to ensure solubility).

  • Procedure: Titrate from pH 2.0 to 12.0. The Yasuda-Shedlovsky extrapolation is used to determine aqueous

    
    .
    
  • Why: You must know the exact

    
     to calculate the fraction ionized at the pH used for 
    
    
    
    measurement.
Phase 2: LogP/LogD Measurement (Miniaturized Shake-Flask)
  • Buffer Preparation: Prepare 50 mM phosphate buffer saturated with 1-octanol at pH 7.4 (for

    
    ) and pH 2.0 (for intrinsic 
    
    
    
    , ensuring the acid is neutral).
  • Partitioning:

    • Dissolve 2-Fluorospiro[3.3]heptane-2-carboxylic acid in the octanol-saturated buffer.

    • Add an equal volume of buffer-saturated 1-octanol.

    • Shake vigorously for 60 minutes at 25°C.

    • Centrifuge to separate phases.

  • Quantification: Analyze both phases using LC-MS/MS (preferred over UV due to lack of strong chromophores in the saturated spiro ring).

    • Note: The 2-fluoro group provides a distinct mass signature and prevents metabolic degradation during analysis if biological matrices are used.

Experimental Workflow Diagram

LogP_Protocol Start Compound Sample: 2-Fluoro-Spiro Acid pKa_Step Step 1: pKa Measurement (Potentiometric Titration) Start->pKa_Step Decision Is pKa < 5.0? pKa_Step->Decision LogP_Acid Measure Intrinsic LogP (Buffer pH << pKa, e.g., pH 2.0) Decision->LogP_Acid Yes (Acidic) LogD_Phys Measure LogD (pH 7.4) (Physiological Distribution) Decision->LogD_Phys Parallel Path Analysis Quantification via LC-MS/MS (Fluorine specific transition) LogP_Acid->Analysis LogD_Phys->Analysis Output Final Data Profile: LogP, LogD(7.4), pKa Analysis->Output

Caption: Validated workflow for characterizing the lipophilicity profile of ionizable fluorinated spiro-acids.

Synthesis & Accessibility

For researchers needing to synthesize this building block, the route typically avoids complex photochemistry, utilizing robust cyclobutanone chemistry.

  • Key Intermediate: Cyclobutanone derivatives.[1]

  • Reagent: Morpho-DAST (for fluorination) or Selectfluor (if electrophilic route).

  • Reference Method: The Mykhailiuk protocol (Angew.[2] Chem. 2024) utilizes a "double alkylation" or "keteneiminium" strategy to form the spiro[3.3]heptane core, followed by functional group manipulation.[1]

References

  • Mykhailiuk, P. K., et al. (2024).[2][3][4] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard reference for Bioisosterism).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Prysiazhniuk, K., et al. (2024).[2][3][4][5] Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ChemRxiv.[6]

Sources

Safety Operating Guide

2-Fluorospiro[3.3]heptane-2-carboxylic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Critical Properties

Before initiating any disposal workflow, verify the chemical identity. This compound is a specialized fluorinated building block used in drug discovery as a bioisostere. Its disposal requires specific protocols due to the stability of the carbon-fluorine bond and the strain energy of the spirocyclic system.

PropertyData
Chemical Name 2-Fluorospiro[3.3]heptane-2-carboxylic acid
CAS Number 2287313-60-2
Formula C₈H₁₁FO₂
Molecular Weight 158.17 g/mol
Physical State Solid (White to off-white powder)
Acidity (pKa) ~3.5–4.5 (Predicted)
Hazards Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335)

Hazard Profile & Disposal Rationale

Why standard disposal is insufficient:

  • Fluorine Content: The C-F bond is one of the strongest in organic chemistry (approx. 110 kcal/mol). Standard low-temperature incineration may fail to break this bond, potentially releasing fluorinated byproducts or PFAS-like precursors into the environment.

  • Spirocyclic Strain: The spiro[3.3]heptane core possesses significant ring strain (~63 kcal/mol). While not explosive, the compound releases higher energy upon combustion than linear alkanes, necessitating controlled feed rates in incinerators.

  • HF Generation: Upon thermal decomposition, the fluorine atom will convert to Hydrogen Fluoride (HF), a highly corrosive and toxic gas. Disposal facilities must be equipped with wet scrubbers to neutralize HF emissions.

Pre-Disposal Treatment (The "Self-Validating" Protocol)

This protocol ensures the waste is stable and safe for transport. It uses a pH check as a "self-validating" step to confirm the material is chemically identified correctly (acidic) before packing.

Step 1: Waste Segregation
  • Do NOT mix with non-halogenated solvents (e.g., acetone, methanol) in the main waste stream.

  • Do NOT mix with strong oxidizers or strong bases (exothermic neutralization risk).

  • Designated Stream: Segregate into "Halogenated Organic Acids" or "Solid Organic Waste (Halogenated)."

Step 2: Packaging & Labeling
  • Primary Container: Use a high-density polyethylene (HDPE) or glass jar with a Teflon-lined cap. Avoid metal containers due to potential acid corrosion.

  • Labeling: Affix a hazardous waste label with the following specific data:

    • Chemical Name: 2-Fluorospiro[3.3]heptane-2-carboxylic acid[1][2][3][4][5]

    • Hazard Class: Corrosive, Irritant

    • Constituents: Fluorine (F), Organic Acid

  • Secondary Containment: Place the primary container inside a clear plastic bag or a secondary tub to capture any potential leaks.

Disposal Workflow

Decision Matrix: Waste Stream Selection

DisposalDecision Start Waste Generation: 2-Fluorospiro[3.3]heptane-2-carboxylic acid State Physical State? Start->State Solid Solid (Powder) State->Solid Solution Solution (Dissolved) State->Solution SolidStream Stream A: Solid Halogenated Waste (Pack in HDPE Jar) Solid->SolidStream SolventCheck Solvent Type? Solution->SolventCheck Destruction Final Destruction: High-Temp Incineration (>1100°C) with HF Scrubbing SolidStream->Destruction HaloSolvent Halogenated (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (MeOH, DMSO) SolventCheck->NonHaloSolvent LiquidStream Stream B: Liquid Halogenated Waste (Even if solvent is non-halogenated, the solute makes it halogenated) HaloSolvent->LiquidStream NonHaloSolvent->LiquidStream Classify as Halogenated LiquidStream->Destruction

Figure 1: Waste stream segregation logic. Note that any solution containing this compound must be treated as halogenated waste.

Hand-off to Waste Vendor

Ensure your waste manifest includes the following codes (consult your local EHS for regional variations):

  • RCRA Code (USA): Likely D002 (Corrosivity) if pH < 2. If pH is higher, it falls under general halogenated organic waste.

  • Destruction Method: Specify "Incineration with Acid Gas Scrubbing."

Emergency Procedures: Spill Response

Scenario: A 5g bottle of solid powder drops and shatters.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Wear a dust mask (N95) if powder is airborne.

  • Containment: Cover the spill gently with a paper towel to prevent dust dispersion.

  • Neutralization (The "Self-Validating" Step):

    • Wet the paper towel slightly with saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Validation: Observe bubbling (CO₂ release). This confirms the acid is being neutralized.

    • Continue applying bicarbonate until bubbling ceases.

  • Cleanup: Scoop the wet slurry into a hazardous waste bag. Wipe the surface with water, then acetone.

  • Disposal: Label the cleanup debris as "Contaminated Debris - Fluorinated Acid" and dispose of via the solid halogenated waste stream.

SpillResponse Spill Spill Incident PPE 1. Don PPE (Gloves, Goggles, N95) Spill->PPE Cover 2. Cover with Paper Towel PPE->Cover Neut 3. Apply NaHCO3 (Look for Bubbles) Cover->Neut Collect 4. Collect Slurry into Waste Bag Neut->Collect Label 5. Label & Dispose (Halogenated Waste) Collect->Label

Figure 2: Step-by-step spill response protocol.

References

  • PubChem. (2023). Spiro[3.3]heptane-2-carboxylic acid (Parent Compound) Hazard Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. EPA. (2023). Wastes - Hazardous Waste - Treatment, Storage and Disposal. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Fluorospiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Fluorospiro[3.3]heptane-2-carboxylic acid is a conformationally restricted, fluorinated building block used in drug discovery to modulate metabolic stability and lipophilicity (LogD).

Handling this compound requires a departure from "standard" organic acid protocols. The presence of the fluorine atom at the


-position to the carboxylic acid exerts a strong electron-withdrawing effect (inductive effect), likely lowering the pKa significantly compared to its non-fluorinated analog. Consequently, this compound should be treated as highly acidic  and potentially corrosive  to mucous membranes, rather than a simple irritant.

Critical Safety Axiom: Treat this compound as a "High Potency / Unknown Hazard" solid until specific toxicological data proves otherwise.

Hazard Analysis & Risk Assessment

Before selecting PPE, we must define the specific risks associated with the physicochemical properties of this fluorinated spiro-acid.

Hazard DomainClassification (Inferred/GHS)Mechanistic Insight
Skin/Eye Skin Irrit. 2 (H315) / Eye Irrit.[1][2][3][4] 2A (H319) The

-fluorine increases the acidity of the carboxyl group. Contact with moisture (sweat/tears) can generate a localized low-pH environment, leading to rapid irritation or chemical burns.
Inhalation STOT SE 3 (H335) As a solid, dust generation is the primary vector. Inhalation of acidic particulates can cause immediate respiratory tract spasms and edema.
Permeation Lipophilic Penetration The spiro[3.3]heptane scaffold is lipophilic. Combined with the small molecular weight, this compound may permeate standard nitrile gloves faster than bulky organic acids.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier Redundancy strategy. We do not rely on a single layer of protection.

Respiratory Protection (Primary Control)
  • Engineering Control: All handling of the neat solid must occur inside a certified chemical fume hood or a powder containment balance enclosure .

  • PPE (If Hood is Compromised): A fit-tested N95 particulate respirator is the absolute minimum. For spill cleanup outside a hood, use a P100 half-face respirator equipped with acid gas cartridges (Yellow/Magenta combo).

Hand Protection (Glove Protocol)
  • Material: Nitrile is the baseline, but thickness matters.

  • Technique: Double-gloving is mandatory for handling >100 mg.

    • Inner Glove: 4 mil Nitrile (inspection layer).

    • Outer Glove: 5-8 mil Nitrile or Neoprene (sacrificial layer).

  • Rationale: Fluorinated small molecules can migrate through thin nitrile. The inner glove provides a visual check (color contrast) and a second barrier while the outer glove is changed immediately upon contamination.

Eye & Body Protection
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient because fine acidic dust can bypass the side shields of glasses and react with eye moisture.

  • Body: Lab coat (buttoned/snapped to top) + Chemical-resistant apron if handling solutions >1 M.

Operational Workflow: From Storage to Reaction

The following logic flow dictates the movement of the chemical to minimize exposure vectors.

HandlingProtocol cluster_hood Engineering Control: Fume Hood Storage 1. Cold Storage (2-8°C, Desiccated) Equilibration 2. Thermal Equilibration (Closed Container -> RT) Storage->Equilibration Prevent Condensation Transfer 3. Transfer to Hood (Secondary Containment) Equilibration->Transfer Transport Weighing 4. Weighing (Anti-Static Gun + Spatula) Transfer->Weighing Open ONLY in Hood Solubilization 5. Solubilization (Immediate Dissolution) Weighing->Solubilization Minimize Dust Time Waste 6. Waste Stream (Halogenated) Solubilization->Waste Disposal

Figure 1: Operational workflow ensuring the solid is only exposed to the open environment within the safety of the fume hood.

Detailed Protocol Steps:
  • Thermal Equilibration: Remove the vial from the refrigerator. Do not open immediately. Allow it to warm to room temperature (approx. 30 mins).

    • Why? Opening a cold fluorinated acid vial causes atmospheric moisture to condense inside. This hydrolyzes the acid, potentially causing clumping and increasing corrosivity.

  • Static Control: Use an anti-static gun on the vial and spatula before weighing.

    • Why? Dry, crystalline spiro-acids are prone to static charge. Static can cause the powder to "jump" off the spatula, creating an airborne inhalation hazard.

  • Weighing: Weigh directly into the tared reaction vessel. Do not use weighing boats if possible (avoids transfer losses and dust generation).

  • Solubilization: Add solvent immediately after weighing to trap the solid in solution, eliminating the dust hazard.

Disposal & Waste Management

Crucial Distinction: Because this molecule contains a C-F bond, it cannot be treated as standard organic waste in all jurisdictions due to PFAS/fluorinated compound regulations.

Waste StreamClassificationProtocol
Primary Waste Halogenated Organic Collect in High-Density Polyethylene (HDPE) containers. Glass is acceptable, but HDPE prevents breakage. Label clearly as "Fluorinated Organic Acid".
Aqueous Waste Toxic / Acidic If an aqueous extraction is performed, the aqueous layer must be checked for pH. Neutralize to pH 6-8 before disposal into the aqueous waste stream, unless local regulations require all fluorinated aqueous waste to be incinerated.
Destruction High-Temp Incineration The ultimate disposal method must be high-temperature incineration (>1100°C) to mineralize the C-F bond [1].

Emergency Response Protocols

Spill Cleanup (Solid)
  • Evacuate the immediate area if the spill is >5g outside a hood.

  • Don PPE: Double gloves, goggles, N95/P100 respirator.

  • Cover: Gently cover the spill with a dry absorbent pad or vermiculite . Do not use paper towels initially (acid may degrade them).

  • Sweep: Using a dustpan and brush, gently sweep up the absorbent/chemical mix. Avoid rapid movements that create dust.

  • Clean: Wipe the surface with a saturated sodium bicarbonate solution (to neutralize traces) followed by water.

First Aid[3]
  • Eye Contact: Flush immediately with water for 15 minutes .[5][6] Hold eyelids open. The fluorine substitution makes this acid particularly damaging to the cornea [2].

  • Skin Contact: Wash with soap and water.[3][4][5][6] If redness persists, seek medical attention. Note: Unless HF is generated via extreme decomposition, Calcium Gluconate gel is generally NOT required, but check your site's specific chemical hygiene plan.

References

  • United States Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Link

  • National Institutes of Health (PubChem). (2024). Compound Summary: Spiro[3.3]heptane-2-carboxylic acid Safety & Hazards. Link

  • University of North Carolina at Chapel Hill. (2024). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals (Fluorinated Compounds). Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.